Oxybutynin N-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy-N,N-diethylbut-2-yn-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO4/c1-3-23(26,4-2)17-11-12-18-27-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBINNMJXZZEDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401001669 | |
| Record name | 4-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}-N,N-diethylbut-2-yn-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401001669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80976-68-7 | |
| Record name | Oxybutynin N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080976687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}-N,N-diethylbut-2-yn-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401001669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Oxybutynin N-oxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxybutynin (B1027) N-oxide, a primary metabolite and potential impurity of the anticholinergic drug oxybutynin, is a compound of significant interest in pharmaceutical research and development. This technical guide provides a detailed overview of the synthesis of Oxybutynin N-oxide, focusing on the direct oxidation of oxybutynin. This document includes experimental protocols, quantitative data analysis, and visual representations of the synthetic pathway to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Oxybutynin is a widely prescribed medication for the treatment of overactive bladder. Its metabolic profile is of critical importance for understanding its efficacy and side-effect profile. This compound is one of the key metabolites formed through the N-oxidation of the tertiary amine group in the oxybutynin molecule. The synthesis of this compound is essential for its use as a reference standard in analytical studies, for toxicological evaluations, and for further investigation into its pharmacological activity. This guide details the chemical synthesis of this compound from its parent compound, oxybutynin.
Synthetic Pathway
The most direct and common method for the synthesis of this compound is the oxidation of the tertiary amine functionality in oxybutynin. This transformation is typically achieved using a suitable oxidizing agent, with hydrogen peroxide being a frequently utilized and environmentally benign option.
The general reaction is as follows:
Experimental Protocols
While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, the following general procedure is based on established methods for the N-oxidation of tertiary amines using hydrogen peroxide.
Preparation of Oxybutynin Free Base
Oxybutynin is often supplied as a hydrochloride salt. For the N-oxidation reaction, it is typically necessary to first convert the salt to the free base.
Materials:
-
Oxybutynin hydrochloride
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Oxybutynin hydrochloride in deionized water.
-
Slowly add a saturated aqueous solution of sodium carbonate or sodium bicarbonate with stirring until the pH of the solution is basic (pH > 8).
-
Extract the aqueous solution multiple times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to yield oxybutynin free base, typically as an oil or a low-melting solid.
N-Oxidation of Oxybutynin
Materials:
-
Oxybutynin free base
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution is common)
-
Methanol or another suitable solvent
-
Manganese dioxide (MnO₂) (for quenching excess peroxide)
Procedure:
-
Dissolve the oxybutynin free base in methanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide to the cooled solution with continuous stirring. The molar ratio of oxybutynin to hydrogen peroxide may need to be optimized, but a 1:1.1 to 1:1.5 ratio is a common starting point.
-
Allow the reaction mixture to slowly warm to room temperature and stir for a period of several hours to overnight. The reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture again in an ice bath.
-
Carefully add manganese dioxide in small portions to quench the excess hydrogen peroxide. The decomposition of peroxide is exothermic and will be accompanied by gas evolution (oxygen).
-
Once the peroxide is fully quenched (as indicated by the cessation of gas evolution and a negative test with peroxide indicator strips), filter the mixture to remove the manganese dioxide.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification
The crude product may be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to afford pure this compound.
Data Presentation
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₃₁NO₄ | [1][2] |
| Molecular Weight | 373.5 g/mol | [1][2] |
| CAS Number | 80976-68-7 | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, DMSO | [3] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
An In-Depth Technical Guide to the Physicochemical Properties of Oxybutynin N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxybutynin (B1027) N-oxide is a primary metabolite of oxybutynin, a widely prescribed anticholinergic agent for the treatment of overactive bladder. As a metabolite, understanding its physicochemical properties is crucial for a comprehensive understanding of the parent drug's pharmacology, metabolism, and potential for drug-drug interactions. This technical guide provides a summary of the known physicochemical properties of Oxybutynin N-oxide, outlines general experimental protocols for their determination, and describes its principal metabolic pathway.
Core Physicochemical Properties
A summary of the core physicochemical properties of this compound is presented below. It is important to note that while some data is available from literature and commercial suppliers, specific experimental values for several key parameters, such as water solubility, pKa, and logP, are not extensively reported.
| Property | Value | Source |
| IUPAC Name | 4-(2-cyclohexyl-2-hydroxy-2-phenylacetoxy)-N,N-diethylbut-2-yn-1-amine oxide | [1][2][3] |
| Chemical Formula | C₂₂H₃₁NO₄ | [1][4] |
| Molecular Weight | 373.49 g/mol | [1][4] |
| Melting Point | 48-50 °C | [5] |
| Boiling Point | Not available | |
| Water Solubility | Expected to be soluble based on the polar N-oxide group, but quantitative data is not available. | |
| pKa | Estimated to be in the range of 4-5, typical for tertiary amine N-oxides. Specific experimental data is not available. | |
| logP | Not available. The presence of the polar N-oxide group would likely decrease the logP compared to the parent compound, oxybutynin. | |
| Solubility in Organic Solvents | Soluble in chloroform (B151607) and methanol. | [5] |
Experimental Protocols
Synthesis and Purification of this compound
A general approach to the synthesis of tertiary amine N-oxides involves the oxidation of the corresponding tertiary amine.
Synthesis Workflow
Caption: General workflow for the synthesis and characterization of this compound.
Protocol:
-
Dissolution: Dissolve oxybutynin free base in a suitable organic solvent, such as dichloromethane (B109758) or chloroform.
-
Oxidation: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution. The reaction is typically carried out at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitoring: Monitor the progress of the reaction using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench any excess oxidizing agent and wash the organic layer with an aqueous solution (e.g., sodium bicarbonate solution) to remove acidic byproducts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified using column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Determination of Physicochemical Properties
The following are general experimental protocols that can be adapted for the determination of the key physicochemical properties of this compound.
Water Solubility (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of water in a flask.
-
Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Determine the concentration of this compound in the clear aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration):
-
Dissolve a known amount of this compound in a suitable solvent mixture (e.g., water-methanol).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
-
Plot the pH of the solution against the volume of titrant added.
-
The pKa can be determined from the midpoint of the titration curve.
LogP Determination (Shake-Flask Method):
-
Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Dissolve a known amount of this compound in the water phase.
-
Add an equal volume of the n-octanol phase to the aqueous solution in a separatory funnel.
-
Shake the funnel for a sufficient time to allow for partitioning equilibrium to be established.
-
Allow the two phases to separate completely.
-
Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Metabolic Pathway
Oxybutynin undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[6] One of the significant metabolic pathways is the N-oxidation of the tertiary amine to form this compound. This metabolite can then undergo a rearrangement to form an enaminoketone.
Metabolic Conversion of Oxybutynin
Caption: Metabolic pathway of oxybutynin to this compound and its subsequent rearrangement.
In Vitro Metabolism Studies:
Protocols for studying the metabolism of oxybutynin in human liver microsomes typically involve the following steps:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, a NADPH-generating system (or NADPH), and a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period.
-
Initiation of Reaction: Add Oxybutynin (the substrate) to the mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period.
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as acetonitrile (B52724) or methanol, often containing an internal standard.
-
Sample Preparation: Centrifuge the mixture to precipitate proteins.
-
Analysis: Analyze the supernatant for the presence and quantity of metabolites, including this compound, using LC-MS/MS.
Conclusion
This technical guide provides a consolidated overview of the physicochemical properties of this compound. While some fundamental data are available, further experimental determination of its water solubility, pKa, and logP is necessary for a more complete profile. The outlined metabolic pathway highlights the importance of this metabolite in the overall disposition of oxybutynin. The provided general experimental protocols can serve as a foundation for researchers and drug development professionals to further characterize this important molecule.
References
The Formation of Oxybutynin N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxybutynin (B1027) is a widely prescribed anticholinergic agent for the treatment of overactive bladder. Its therapeutic action is primarily mediated by its antagonism of muscarinic receptors in the bladder. The metabolism of oxybutynin is complex, involving multiple pathways that significantly influence its efficacy and side-effect profile. While N-deethylation to N-desethyloxybutynin (DEO) is a major metabolic route, N-oxidation of the parent compound to form Oxybutynin N-oxide (Oxy-NO) is also a recognized, albeit less quantitatively characterized, pathway.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of this compound formation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved pathways.
Core Mechanism of this compound Formation
The formation of this compound occurs through the direct oxidation of the tertiary amine nitrogen atom within the oxybutynin molecule. This biotransformation is primarily enzymatic, taking place predominantly in the liver.
Enzymatic Pathways
While the cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP3A5, is heavily involved in the overall metabolism of oxybutynin, the N-oxidation to Oxy-NO is likely catalyzed by a different class of enzymes: the Flavin-containing monooxygenases (FMOs).[4][5][6][7] FMOs are specialized in the oxidation of soft nucleophiles, such as the nitrogen and sulfur atoms in xenobiotics.[4][5] The tertiary amine in oxybutynin presents a prime substrate for FMO-mediated N-oxidation.
The general mechanism for FMO-catalyzed N-oxidation involves the following steps:
-
Reduction of the FAD cofactor by NADPH.
-
Reaction of the reduced FAD with molecular oxygen to form a C4a-hydroperoxyflavin intermediate.
-
Nucleophilic attack by the tertiary amine of oxybutynin on the terminal oxygen of the hydroperoxyflavin.
-
Transfer of the oxygen atom to the nitrogen, forming the N-oxide, and release of the hydroxylated flavin.
-
Dehydration of the flavin and release of NADP+ to regenerate the enzyme for the next catalytic cycle.
Caption: FMO-mediated N-oxidation of Oxybutynin.
Spontaneous Rearrangement of this compound
An interesting and important aspect of this compound chemistry is its propensity to undergo a spontaneous rearrangement to form an enaminoketone (Oxy-EK).[1][2] This rearrangement has been observed in both metabolic studies and in the degradation of oxybutynin under oxidative conditions.[1]
Caption: Metabolic pathways of Oxybutynin.
Quantitative Data Summary
While extensive pharmacokinetic data is available for oxybutynin and its major active metabolite, N-desethyloxybutynin (DEO), specific kinetic parameters for the formation of this compound are not well-documented in the literature. The following tables summarize relevant quantitative data for oxybutynin metabolism.
Table 1: Pharmacokinetic Parameters of Oxybutynin and N-desethyloxybutynin (DEO) for Different Formulations.
| Parameter | Oral Immediate-Release | Oral Extended-Release | Transdermal Patch |
| Oxybutynin Bioavailability | ~6%[8] | Higher than IR (153% relative to IR)[9] | ~80%[8] |
| DEO/Oxybutynin AUC Ratio | ~5-12[10] | Lower than IR | ~1.3-1.5[11] |
| Oxybutynin Cmax (single dose) | Not specified | Not specified | 3.4 ± 1.1 ng/mL[11] |
| Oxybutynin Tmax (single dose) | < 1 hour[11] | ~11-13 hours[9] | 36 hours[11] |
| Oxybutynin Half-life | ~2-3 hours[12] | ~13 hours[12] | Not specified |
Table 2: In Vitro Kinetic Parameters for N-desethyloxybutynin Formation.
| Parameter | Value | Source |
| Km | 16.5 ± 5.2 µM | [1] |
| Vmax | 76.8 ± 3.7 pmol/mg/h | [1] |
Note: These kinetic parameters are for the N-deethylation reaction, not N-oxidation.
Experimental Protocols
In Vitro Metabolism of Oxybutynin in Human Liver Microsomes
This protocol outlines a general procedure for studying the in vitro metabolism of oxybutynin, including the formation of this compound.
1. Materials and Reagents:
-
Oxybutynin hydrochloride
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (B129727) (MeOH)
-
Formic acid
-
Internal standard (e.g., deuterated oxybutynin)
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a stock solution of oxybutynin in a suitable solvent (e.g., methanol).
-
In a microcentrifuge tube, pre-incubate HLMs (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Add oxybutynin to the incubation mixture to achieve the desired final concentration (e.g., 1-100 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (A: water with 0.1% formic acid; B: acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the parent drug and its metabolites.
-
Oxybutynin: Monitor a specific precursor-to-product ion transition (e.g., m/z 358.2 → 142.2).[13]
-
This compound: Determine the appropriate MRM transition based on the molecular weight (374.5 g/mol ).
-
N-desethyloxybutynin: Monitor a specific precursor-to-product ion transition (e.g., m/z 330.3 → 96.1).[13]
-
Caption: Workflow for in vitro metabolism study.
Synthesis of this compound
A general method for the synthesis of tertiary amine N-oxides involves oxidation with a suitable oxidizing agent.
1. Materials and Reagents:
-
Oxybutynin free base
-
Hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., m-chloroperoxybenzoic acid, MCPBA) or potassium peroxymonosulfate.[8]
-
A suitable solvent (e.g., methanol, dichloromethane)
-
Reagents for purification (e.g., column chromatography materials)
2. Synthetic Procedure (Conceptual):
-
Dissolve oxybutynin free base in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent (e.g., H₂O₂) dropwise with stirring.
-
Allow the reaction to proceed at low temperature, monitoring the progress by a suitable method (e.g., thin-layer chromatography).
-
Once the reaction is complete, quench any remaining oxidizing agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product, this compound, using a technique such as column chromatography.
-
Characterize the final product using methods like mass spectrometry and NMR to confirm its structure.
Conclusion
The N-oxidation of oxybutynin to this compound is a relevant metabolic pathway, likely mediated by Flavin-containing monooxygenases. This metabolite can further undergo a spontaneous rearrangement to form an enaminoketone. While quantitative data on the kinetics of Oxy-NO formation is limited, the analytical methods for its detection and the conceptual framework for its synthesis are established. A deeper understanding of this pathway is crucial for a comprehensive assessment of oxybutynin's disposition and for the development of new drug candidates with optimized metabolic profiles. Further research is warranted to elucidate the specific FMO isoforms involved and to quantify the contribution of this pathway to the overall clearance and pharmacological effect of oxybutynin.
References
- 1. researchgate.net [researchgate.net]
- 2. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.uniupo.it [research.uniupo.it]
- 4. Some distinctions between flavin-containing and cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and metabolism of transdermal oxybutynin: in vitro and in vivo performance of a novel delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jchps.com [jchps.com]
understanding the metabolic pathway of Oxybutynin to its N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxybutynin (B1027), a widely prescribed anticholinergic agent for the treatment of overactive bladder, undergoes extensive hepatic metabolism that significantly influences its efficacy and side-effect profile. While N-deethylation and hydroxylation are well-characterized metabolic routes, the N-oxidation pathway represents a critical but less quantitatively understood aspect of its biotransformation. This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of Oxybutynin N-oxide (Oxy-NO) and its subsequent rearrangement to an enaminoketone (Oxy-EK). This document outlines the enzymatic systems likely involved, presents available metabolic data, details robust experimental protocols for in vitro investigation, and provides visual representations of the metabolic and experimental workflows.
Introduction
Oxybutynin is a tertiary amine and a competitive antagonist of muscarinic receptors, primarily M1 and M3 subtypes.[1] Its therapeutic action in reducing urinary urgency and frequency is well-established. However, its oral bioavailability is low (approximately 6%) due to significant first-pass metabolism in the liver and gut wall.[1] This extensive metabolism leads to the formation of several metabolites, including the pharmacologically active N-desethyloxybutynin (DEO) and the less characterized this compound (Oxy-NO).[1][2] Understanding the complete metabolic fate of oxybutynin, including the N-oxidation pathway, is crucial for optimizing drug delivery, predicting drug-drug interactions, and developing new formulations with improved therapeutic profiles.
The Metabolic Pathway of Oxybutynin to its N-Oxide
The metabolism of oxybutynin is complex, involving multiple oxidative reactions. The formation of the N-oxide metabolite is a key step in a distinct metabolic route.
Key Metabolic Reactions
Recent studies have delineated three primary oxidative metabolic pathways for oxybutynin[2][3]:
-
N-deethylation: This pathway leads to the formation of N-desethyloxybutynin (Oxy-DE), a major and pharmacologically active metabolite.
-
Hydroxylation: This reaction occurs on the cyclohexyl ring of the oxybutynin molecule.
-
N-oxidation: This pathway involves the direct oxidation of the tertiary amine to form this compound (Oxy-NO). This N-oxide can then undergo a rearrangement to form an enaminoketone (Oxy-EK).[2][3]
The formation of this compound is a critical branch in the metabolic cascade, contributing to the overall clearance of the parent drug.[2]
Enzymology of N-Oxidation
The N-oxidation of tertiary amines is primarily catalyzed by two superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes:
-
Cytochrome P450 (CYP) System: While the CYP system, particularly CYP3A4 , is the main driver of oxybutynin's overall metabolism, its specific contribution to N-oxide formation is not yet fully quantified.[1]
-
Flavin-Containing Monooxygenases (FMOs): FMOs are specialized in the oxygenation of nucleophilic heteroatoms, such as the nitrogen in tertiary amines. FMO3 is the most abundant and important FMO isoform in the adult human liver and is a likely key contributor to the formation of this compound.[4][5][6]
The relative contribution of CYPs and FMOs to oxybutynin N-oxidation in humans remains an area for further investigation.
Quantitative Data on Oxybutynin Metabolism
| Metabolite | Enzyme(s) | Km (µM) | Vmax (nmol/mg/h) | Data Source |
| N-desethyloxybutynin | CYP3A4, CYP3A5 | 16.5 ± 5.2 | 76.8 ± 3.7 | Furet, P. et al. (1995) |
| This compound | Likely FMO3, CYPs | Not Reported | Not Reported | - |
Note: The provided kinetic data for N-desethyloxybutynin formation is derived from studies using human liver microsomes. The absence of reported kinetic parameters for this compound formation highlights a key knowledge gap in the understanding of oxybutynin's metabolism.
Experimental Protocols
The following protocols provide a framework for the in vitro investigation of this compound formation using human liver microsomes and subsequent analysis by LC-MS/MS. These are representative methods based on standard practices for studying drug metabolism.
In Vitro Incubation for this compound Formation
This protocol describes a typical incubation of oxybutynin with human liver microsomes to generate its N-oxide metabolite.
Materials:
-
Oxybutynin hydrochloride
-
Pooled human liver microsomes (HLMs)
-
0.1 M Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Ice-cold acetonitrile (B52724) with an appropriate internal standard (e.g., deuterated oxybutynin)
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation: Thaw pooled human liver microsomes on ice. Prepare a stock solution of oxybutynin in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is <1%).
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Human liver microsomes (final protein concentration of 0.5-1.0 mg/mL)
-
MgCl2 (final concentration of 3-5 mM)
-
Oxybutynin (at a range of concentrations, e.g., 1-100 µM, to determine kinetics)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes) to ensure measurement within the linear range of metabolite formation.
-
Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Sample Collection: Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis for this compound Quantification
This protocol outlines a general method for the quantification of this compound. Specific parameters will require optimization.
Instrumentation:
-
A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Representative):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over several minutes to separate the parent drug from its metabolites.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Optimization: The declustering potential, collision energy, and other source parameters should be optimized for each analyte to maximize sensitivity.
Visualizations
Metabolic Pathway of Oxybutynin
Caption: Metabolic pathways of Oxybutynin, highlighting the N-oxidation route.
Experimental Workflow for In Vitro Metabolism
References
- 1. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ClinPGx [clinpgx.org]
- 5. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxybutynin N-Oxide: An In-Depth Technical Guide to its Role as a Primary Metabolite of Oxybutynin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxybutynin (B1027), a widely prescribed anticholinergic agent for the treatment of overactive bladder, undergoes extensive first-pass metabolism, leading to the formation of several metabolites. While the N-deethylated metabolite, N-desethyloxybutynin (DEO), is well-characterized and known to contribute to both the therapeutic and adverse effects of the parent drug, another primary metabolic pathway involves the N-oxidation of the tertiary amine. This technical guide provides a comprehensive overview of oxybutynin N-oxide, detailing its formation, subsequent transformation, and the analytical methodologies for its study. Although quantitative data in humans remains limited, this document consolidates the current understanding of this compound's place in the metabolic fate of oxybutynin.
Introduction
Oxybutynin is a tertiary amine and a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, exerting a direct antispasmodic effect on smooth muscle.[1] Its clinical efficacy is, however, paralleled by a significant side-effect profile, largely attributed to its metabolites. The metabolism of oxybutynin is complex, with N-deethylation, N-oxidation, and hydroxylation representing the three primary oxidative pathways.[2] This guide focuses specifically on the N-oxidation pathway and its product, this compound (Oxy-NO).
The N-Oxidation Metabolic Pathway
In addition to the well-documented N-deethylation pathway, N-oxidation of the propargylamine (B41283) moiety of oxybutynin has been identified as a distinct metabolic route.[2][3] This biotransformation results in the formation of this compound.
Enzymatic Involvement
The metabolism of oxybutynin is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoenzyme responsible for N-deethylation.[4][5] While the specific CYP isozymes that catalyze the N-oxidation of oxybutynin have not been definitively identified, it is highly probable that CYP3A4 also plays a significant role in this oxidative pathway.
Rearrangement to Enaminoketone
This compound is an unstable intermediate that undergoes a subsequent intramolecular prototropic rearrangement to form a more stable enaminoketone metabolite, (3E)-4-(N,N-diethylamino)-2-oxo-3-buten-1-yl 1-cyclohexyl-1-phenylglycolate (Oxy-EK).[2][4] This rearrangement is a key feature of the N-oxidation pathway.
The metabolic cascade of oxybutynin, including the N-oxidation pathway, is depicted in the following diagram:
Quantitative Data
Quantitative data on the plasma concentrations and the exact percentage of oxybutynin metabolized via the N-oxidation pathway in humans are not extensively reported in the available literature. Most pharmacokinetic studies have focused on the parent drug and its pharmacologically active N-desethyl metabolite. However, in vivo studies in rats have confirmed the presence of both this compound and the enaminoketone in plasma and urine.[2]
| Analyte | Matrix | Species | Concentration/Amount | Citation |
| This compound | Plasma, Urine | Rat | Detected, but not quantified | [2] |
| Enaminoketone (Oxy-EK) | Plasma, Urine | Rat | Detected, but not quantified | [2] |
Experimental Protocols
The identification and characterization of this compound and its rearrangement product have been achieved through in vitro and in vivo studies. The following sections outline the general methodologies employed.
In Vitro Metabolism Studies
-
Objective: To investigate the formation of this compound in a controlled environment using liver microsomal fractions.
-
Methodology:
-
Incubation: Oxybutynin is incubated with human or rat liver microsomes in the presence of an NADPH-regenerating system.
-
Reaction Termination: The reaction is stopped at various time points by the addition of a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the metabolites formed.
-
A generalized workflow for in vitro metabolism studies is presented below:
In Vivo Metabolism Studies
-
Objective: To detect the presence of this compound and its metabolites in biological fluids following administration of oxybutynin to a living organism.
-
Methodology:
-
Dosing: Oxybutynin is administered to laboratory animals (e.g., rats), typically via oral gavage.
-
Sample Collection: Blood and urine samples are collected at predetermined time points.
-
Sample Preparation: Plasma is separated from blood samples. Both plasma and urine samples undergo an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes of interest.
-
Analysis: The extracted samples are analyzed by LC-MS/MS.
-
Synthesis of this compound Reference Standard
The synthesis of an analytical reference standard is crucial for the accurate identification and quantification of a metabolite.
-
Method: Oxybutynin free base can be oxidized to this compound using a suitable oxidizing agent, such as hydrogen peroxide.[4] The resulting product can then be purified using chromatographic techniques. The availability of a synthesized standard allows for the confirmation of the metabolite's identity by comparing its retention time and mass spectral data with the in vitro and in vivo samples.[4]
Analytical Methodology: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is the analytical technique of choice for the sensitive and selective detection and quantification of drug metabolites.
-
Chromatography: A reversed-phase HPLC column (e.g., C18) is typically used to separate oxybutynin and its metabolites.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. The precursor ion (the protonated molecule [M+H]⁺) of this compound would be selected in the first quadrupole, fragmented in the collision cell, and a specific product ion would be monitored in the third quadrupole.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Oxybutynin | 358.2 | 142.2 |
| N-Desethyloxybutynin | 330.3 | 96.1 |
| This compound | 374.2 (Predicted) | To be determined |
Note: The specific MRM transitions for this compound would need to be determined empirically using a synthesized standard.
Pharmacological Activity and Significance
The pharmacological activity of this compound itself has not been extensively studied. However, its stable rearrangement product, the enaminoketone (Oxy-EK), has been investigated and was found to lack antimuscarinic activity at M1, M2, and M3 receptors.[2] Furthermore, Oxy-EK did not show reactivity with glutathione, suggesting it is not a reactive and potentially toxic metabolite.[2] The transient nature of this compound makes it challenging to assess its direct pharmacological effects in vivo.
The primary significance of the N-oxidation pathway currently lies in its contribution to the overall clearance of oxybutynin.[2] Understanding all metabolic pathways is crucial for a complete picture of a drug's disposition and for assessing potential drug-drug interactions.
Conclusion
This compound is a primary metabolite of oxybutynin formed via N-oxidation, a pathway that runs parallel to N-deethylation and hydroxylation. Although it is an unstable intermediate that readily rearranges to an inactive enaminoketone, its formation is a confirmed route of oxybutynin metabolism. Further research is warranted to quantify the extent of this pathway in humans and to fully elucidate the specific enzymes involved. The development and validation of a specific and sensitive analytical method for the routine quantification of this compound in human biological matrices would be a critical next step in advancing our understanding of this metabolite's role in the clinical pharmacology of oxybutynin.
References
- 1. drugs.com [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Discovery and Initial Characterization of Oxybutynin N-oxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxybutynin (B1027) is a widely prescribed antimuscarinic agent for the treatment of overactive bladder (OAB). Its clinical efficacy is, however, often accompanied by anticholinergic side effects, primarily attributed to the parent drug and its active metabolite, N-desethyloxybutynin (Oxy-DE).[1][2][3][4] The metabolic fate of oxybutynin is complex and has been the subject of extensive investigation to better understand its therapeutic and adverse effect profiles. A significant advancement in this area was the discovery and characterization of Oxybutynin N-oxide (Oxy-NO) as a notable metabolite. This technical guide provides an in-depth summary of the discovery, initial characterization, and metabolic pathways of this compound.
Metabolic Pathways of Oxybutynin
Oxybutynin undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4, in the liver and gut wall.[5] This metabolism results in a low absolute bioavailability of the oral tablet formulation, reported to be approximately 6%.[5][6] The metabolic processes lead to the formation of several metabolites, with N-desethyloxybutynin (Oxy-DE) being a major active metabolite. Recent studies have elucidated that N-oxidation is also a significant metabolic pathway for oxybutynin.[1][2][3][7]
The primary oxidative metabolic pathways of oxybutynin can be summarized as follows:
-
N-deethylation: This pathway leads to the formation of N-desethyloxybutynin (Oxy-DE), which retains significant antimuscarinic activity and is a major contributor to the side effects of the parent drug.[1][2][3][7]
-
N-oxidation: This pathway results in the formation of this compound (Oxy-NO).[1][2][3][7] This tertiary propargylamine (B41283) N-oxide can then undergo rearrangement to form an enaminoketone (Oxy-EK).[1][2][3][7]
-
Hydroxylation: This involves the hydroxylation of the cyclohexyl ring of the oxybutynin molecule.[1][2][3][7]
The following diagram illustrates the key metabolic pathways of oxybutynin:
Discovery and Characterization of this compound
The identification of this compound as a significant metabolite was a result of detailed in vitro and in vivo studies utilizing advanced analytical techniques.
Experimental Protocols
1. In Vitro Metabolism Studies:
-
Objective: To investigate the formation of oxybutynin metabolites in liver microsomes.
-
Methodology:
-
Incubation: Oxybutynin was incubated with rat and human liver microsomes in the presence of an NADPH-generating system.
-
Sample Preparation: The incubation mixtures were quenched, and the metabolites were extracted.
-
Analysis: The extracts were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and characterize the metabolites formed.[1][2][3][7] Deuterium-substituted oxybutynin was used to aid in the identification of metabolites.[3][8]
-
2. In Vivo Metabolism Studies:
-
Objective: To confirm the presence of this compound and its metabolites in vivo.
-
Methodology:
-
Animal Model: Male rats were administered oxybutynin orally.
-
Sample Collection: Plasma and urine samples were collected at various time points.
-
Sample Preparation: Samples were processed to extract the drug and its metabolites.
-
Analysis: The extracts were analyzed by LC-MS/MS to identify and quantify oxybutynin and its metabolites.[1][2][3][7]
-
The following diagram outlines the experimental workflow for the discovery of this compound:
Key Findings and Characterization
-
Identification: Two major primary oxidation products were identified in rat liver microsomes: N-desethyloxybutynin and this compound.[8]
-
Instability and Rearrangement: this compound was found to be unstable and undergoes thermolysis, leading to a decomposition product, 2-oxo-3-butenyl-2-cyclohexyl-2-phenylglycolate (Oxy-EK), through two consecutive rearrangements.[3][8] The formation of this enaminoketone was verified from synthetic this compound.[3][8]
-
Lack of Antimuscarinic Activity: The functional activity of the rearranged product, Oxy-EK, was investigated on muscarinic receptors (M1-3), and it was demonstrated to have a lack of antimuscarinic activity.[1][2][3][7]
-
Safety Profile: Despite the presence of an α,β-unsaturated function in Oxy-EK, it was found not to react with glutathione, indicating that no reactive and potentially toxic metabolites are formed during the clearance of oxybutynin through this pathway.[1][2][3][7]
Quantitative Data Summary
While comprehensive pharmacokinetic data for this compound is not as extensively reported as for the parent drug and N-desethyloxybutynin, the following tables summarize key available quantitative information.
Table 1: Pharmacokinetic Parameters of Oxybutynin and N-desethyloxybutynin (Oral Administration)
| Parameter | Oxybutynin | N-desethyloxybutynin (Oxy-DE) | Reference |
| Cmax | Varies by formulation | Generally higher than oxybutynin | [5] |
| Tmax | ~1 hour (immediate-release) | - | [5][6] |
| Half-life (t½) | 2-3 hours (immediate-release) | - | [5][6] |
| Bioavailability | ~6% | - | [5][6] |
Table 2: Analytical Method Parameters for Quantification
| Analyte | Method | LLOQ | Linearity Range | Reference |
| Oxybutynin | LC-MS/MS | 0.049 ng/mL | 0.049 - 13.965 ng/mL | [9] |
| N-desethyloxybutynin | LC-MS/MS | 0.249 ng/mL | 0.249 - 70.255 ng/mL | [9] |
| Oxybutynin | HPLC | 5 ng/mL (in bladder tissue) | 10 - 500 ng/mL | [10] |
Note: LLOQ = Lower Limit of Quantification
Conclusion
The discovery of N-oxidation as a significant metabolic pathway for oxybutynin has provided new insights into its complex pharmacology. The initial characterization of this compound and its rearrangement product, an enaminoketone, has revealed a pathway that contributes to the clearance of the drug without forming pharmacologically active or toxic metabolites. This understanding is crucial for the development of future formulations and therapeutic strategies aimed at optimizing the efficacy and safety profile of oxybutynin. Further research into the quantitative aspects of this compound formation and its clinical implications will continue to be an important area of investigation in drug metabolism and development.
References
- 1. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. research.uniupo.it [research.uniupo.it]
- 8. Metabolism of Oxybutynin: establishment of desethyloxybutynin and this compound formation in rat liver preparation using deuterium substitution and gas chromatographic mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jchps.com [jchps.com]
- 10. Extraction and determination of oxybutynin in human bladder samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical and Computational Insights into Oxybutynin N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxybutynin (B1027), a widely prescribed anticholinergic agent for the management of overactive bladder, undergoes complex metabolism in vivo. Among its various metabolites, Oxybutynin N-oxide has emerged as a significant intermediate. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its metabolic fate and the application of theoretical and computational methodologies to elucidate its properties and reactivity. While dedicated computational studies on this compound are not extensively reported in the literature, this document outlines the established metabolic pathways and proposes a framework for future in silico investigations based on established computational techniques for similar N-oxide compounds.
Introduction to Oxybutynin and its N-oxide Metabolite
Oxybutynin is a tertiary amine and a potent antimuscarinic agent. Its therapeutic action is primarily attributed to its antagonism of muscarinic receptors in the bladder, leading to smooth muscle relaxation. The metabolism of oxybutynin is extensive, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. This process leads to the formation of several metabolites, including the pharmacologically active N-desethyloxybutynin and the less characterized this compound.
Recent studies have shed light on a novel metabolic pathway involving the N-oxidation of the tertiary amine in oxybutynin to form this compound (Oxy-NO). This metabolite is of particular interest due to its subsequent chemical rearrangement into an enaminoketone (Oxy-EK), a transformation that has implications for the overall metabolic profile and potential stability of oxybutynin formulations.[1][2]
Metabolic Pathway of this compound Formation and Rearrangement
The formation of this compound is a key step in a newly delineated metabolic pathway for oxybutynin. This pathway proceeds as follows:
-
N-oxidation: The tertiary amine of oxybutynin is oxidized to form this compound.
-
Rearrangement: The resulting this compound, particularly the tertiary propargylamine (B41283) N-oxide moiety, undergoes a prototropic rearrangement to form an enaminoketone, designated as Oxy-EK.[1][3]
This metabolic route competes with other primary metabolic pathways of oxybutynin, such as N-deethylation and hydroxylation.[1] The enaminoketone metabolite, Oxy-EK, has been investigated for its functional activity and was found to lack antimuscarinic effects.[1]
Caption: Metabolic pathway of this compound formation and rearrangement.
Theoretical and Computational Approaches to Studying N-oxides
While specific computational studies on this compound are scarce, a variety of theoretical and computational methods are well-suited to investigate its properties. These approaches, which have been applied to other amine N-oxides, can provide valuable insights into the molecule's structure, stability, and reactivity.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum chemical method for studying the electronic structure of molecules. For this compound, DFT calculations could be employed to:
-
Determine Optimized Geometry: Predict the most stable three-dimensional structure of the molecule.
-
Calculate Spectroscopic Properties: Simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.
-
Analyze Electronic Properties: Investigate the distribution of electron density, molecular orbitals (HOMO-LUMO), and electrostatic potential to understand its reactivity.
-
Model Reaction Mechanisms: Elucidate the transition state and energy profile of the rearrangement of this compound to the enaminoketone, providing insights into the reaction kinetics and thermodynamics.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations can model the behavior of this compound in a biological environment, such as in solution or near a protein. Key applications include:
-
Conformational Analysis: Explore the different shapes (conformations) the molecule can adopt and their relative stabilities.
-
Solvation Effects: Study how the presence of water or other solvents influences the structure and dynamics of the N-oxide.
-
Interactions with Biomolecules: Investigate potential binding modes and interactions with enzymes like cytochrome P450, which could provide a deeper understanding of its metabolic fate.
Proposed Computational Workflow for this compound
A hypothetical computational study of this compound would involve a multi-step workflow integrating various computational techniques.
Caption: Proposed computational workflow for studying this compound.
Quantitative Data
Currently, there is limited quantitative data from theoretical and computational studies specifically for this compound in the public domain. The following table summarizes key molecular properties obtained from chemical databases.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₁NO₄ | [4][5] |
| Molecular Weight | 373.5 g/mol | [4][5] |
| CAS Number | 80976-68-7 | [4] |
| IUPAC Name | 4-(2-cyclohexyl-2-hydroxy-2-phenylacetoxy)-N,N-diethylbut-2-yn-1-amine oxide | [4] |
Experimental Protocols for In Silico Investigations
The following outlines a general protocol for a computational study of this compound, which can be adapted based on the specific research question.
Density Functional Theory (DFT) Calculations
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: A hybrid functional such as B3LYP or a meta-GGA functional like M06-2X is recommended for good accuracy with organic molecules.
-
Basis Set: A Pople-style basis set like 6-31G(d,p) or a Dunning-style basis set such as cc-pVTZ should be employed for a balance of accuracy and computational cost.
-
Geometry Optimization: The initial structure of this compound would be built and its geometry optimized to find the lowest energy conformation.
-
Frequency Calculations: To confirm that the optimized structure is a true minimum on the potential energy surface and to obtain vibrational frequencies for IR spectra prediction.
-
Transition State Search: For studying the rearrangement to the enaminoketone, methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods would be used to locate the transition state structure. Intrinsic Reaction Coordinate (IRC) calculations would then be performed to confirm the transition state connects the reactant (this compound) and the product (enaminoketone).
Molecular Dynamics (MD) Simulations
-
Software: GROMACS, AMBER, or NAMD.
-
Force Field: A general force field like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) would be used to parameterize the this compound molecule.
-
System Setup: The molecule would be placed in a periodic box of water molecules (e.g., TIP3P or SPC/E water model).
-
Simulation Protocol:
-
Energy Minimization: To remove any steric clashes.
-
Equilibration: A multi-step process involving NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles to bring the system to the desired temperature and pressure.
-
Production Run: A long simulation (nanoseconds to microseconds) to sample the conformational space of the molecule.
-
Analysis: Trajectories would be analyzed to study properties like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs), and hydrogen bonding.
-
Conclusion
This compound is a noteworthy metabolite of oxybutynin, participating in a unique metabolic pathway involving its rearrangement to an enaminoketone. While direct computational investigations on this specific molecule are currently limited, the application of established theoretical methods like DFT and MD simulations holds significant promise for a deeper understanding of its structure, stability, and reactivity. The proposed computational workflow provides a roadmap for future research that can generate valuable data for drug development professionals and researchers in the field of pharmacology and medicinal chemistry. Such studies would be instrumental in further characterizing the metabolic profile of oxybutynin and could inform the design of new drug candidates with improved metabolic stability.
References
- 1. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmaceresearch.com [pharmaceresearch.com]
- 5. Oxybutynin-N-Oxide | Axios Research [axios-research.com]
Oxybutynin N-oxide: A Technical Overview of its Physicochemical Properties and Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and melting point of Oxybutynin (B1027) N-oxide, a key metabolite of the anticholinergic drug oxybutynin. This document also outlines detailed experimental protocols for the determination of these physicochemical properties and presents a visualization of the metabolic pathway of oxybutynin, highlighting the formation and transformation of its N-oxide derivative.
Physicochemical Data
The following table summarizes the known quantitative and qualitative data for the melting point and solubility of Oxybutynin N-oxide.
| Property | Value | Solvents | Citation |
| Melting Point | 48-50°C | Not Applicable | [1] |
| Solubility | Soluble | Chloroform, Methanol, DMSO | [2][3] |
| No quantitative data available |
Metabolic Pathway of Oxybutynin
Oxybutynin undergoes extensive metabolism in the liver, primarily through oxidation. Three main metabolic pathways have been identified: N-deethylation, N-oxidation, and hydroxylation. The formation of this compound is a key step in the N-oxidation pathway. This N-oxide can then undergo rearrangement to form an enaminoketone.
Experimental Protocols
The following are detailed, generalized methodologies for the determination of the melting point and solubility of a crystalline solid compound such as this compound.
Determination of Melting Point
This protocol describes the capillary method for determining the melting point range of a solid crystalline substance.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.
-
-
Loading the Capillary Tube:
-
Invert the open end of a capillary tube and press it gently into the powdered sample until a small amount of the solid is packed into the tube.
-
Tap the sealed end of the capillary tube on a hard surface to cause the sample to fall to the bottom. Repeat this process until the packed sample is approximately 2-3 mm high.
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to quickly determine an approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate measurement, prepare a new sample and set the heating rate to be slow (1-2°C per minute) as the temperature approaches the previously determined approximate melting point.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to heat slowly and record the temperature at which the last crystal melts (the end of the melting range).
-
The melting point is reported as this range.
-
Determination of Solubility (Shake-Flask Method)
This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound in a specific solvent.
Apparatus and Materials:
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Solvent of interest (e.g., water, methanol, chloroform)
-
This compound
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.
-
To ensure complete removal of undissolved particles, centrifuge the vial at a high speed.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This filtered solution represents the saturated solution.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the saturated solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve from the data of the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.
-
-
Reporting:
-
The solubility is reported as the determined concentration of the saturated solution, typically in mg/mL or mol/L, at the specified temperature.
-
This technical guide provides a foundational understanding of the physicochemical properties and metabolic fate of this compound. The provided protocols offer a starting point for researchers to conduct their own detailed investigations. Further studies are warranted to establish quantitative solubility data for this important metabolite.
References
Oxybutynin N-oxide CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Substance Identification
| Parameter | Value | Reference |
| Compound Name | Oxybutynin (B1027) N-oxide | |
| CAS Number | 80976-68-7 | |
| Molecular Formula | C22H31NO4 | [1] |
| Molecular Weight | 373.49 g/mol | [1] |
| IUPAC Name | 4-(diethylamino)-2-butyn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate N-oxide |
Introduction
Oxybutynin N-oxide is a significant metabolite of the anticholinergic drug oxybutynin.[2][3] Oxybutynin is widely prescribed for the treatment of overactive bladder due to its action on muscarinic receptors.[4] Understanding the metabolic fate of oxybutynin is crucial for comprehending its complete pharmacological and toxicological profile. This technical guide provides an in-depth overview of this compound, including its formation, potential synthesis for use as a reference standard, analytical quantification, and known biological relevance.
Metabolic Pathway of Oxybutynin
Oxybutynin undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4.[5] One of the identified metabolic routes is the N-oxidation of the tertiary amine in the oxybutynin molecule, leading to the formation of this compound.[2][3]
A study by Aprile et al. delineated a new metabolic scheme for oxybutynin, highlighting three primary oxidative pathways: N-deethylation, N-oxidation, and hydroxylation of the cyclohexyl ring.[2] The N-oxidation pathway results in the formation of this compound (Oxy-NO). This metabolite can then undergo further rearrangement to form an enaminoketone (Oxy-EK).[2]
Below is a simplified representation of the metabolic formation of this compound.
Caption: Metabolic formation of this compound.
Experimental Protocols
General Synthesis of Tertiary Amine N-oxides
Principle: The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic oxygen of an oxidizing agent, leading to the formation of the N-oxide bond.
Common Oxidizing Agents:
-
Hydrogen peroxide (H₂O₂)[7]
-
meta-Chloroperoxybenzoic acid (mCPBA)[6]
-
2-Sulfonyloxaziridines (Davis' reagents)[8]
Illustrative Protocol using Hydrogen Peroxide:
-
Dissolution: Dissolve the tertiary amine (Oxybutynin) in a suitable solvent such as methanol, ethanol, or water.[7]
-
Oxidation: Add a stoichiometric or slight excess of a concentrated solution of hydrogen peroxide (e.g., 30-35%) to the solution of the amine. The reaction is typically carried out at room temperature or with gentle heating.
-
Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the more polar N-oxide product.
-
Work-up: Once the reaction is complete, any excess hydrogen peroxide can be quenched by the addition of a reducing agent, such as sodium sulfite (B76179) or manganese dioxide.[8]
-
Isolation and Purification: The N-oxide product can be isolated by removal of the solvent under reduced pressure. Purification can be achieved by recrystallization or column chromatography on a suitable stationary phase like alumina.[8]
Quantification of Oxybutynin and its Metabolites by LC-MS/MS
The analysis of oxybutynin and its metabolites, including the N-oxide, in biological matrices is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to the high sensitivity and selectivity of this technique.[2][9][10]
Sample Preparation:
-
Extraction: Biological samples (e.g., plasma, urine, liver microsomes) are typically subjected to a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes of interest and remove interfering substances.[9][10] A common LLE solvent system is a mixture of methyl tert-butyl ether and ethyl acetate.[9]
-
Reconstitution: The extracted and dried sample is reconstituted in a solvent compatible with the LC mobile phase.[10]
Chromatographic and Mass Spectrometric Conditions (Illustrative):
| Parameter | Typical Conditions | Reference |
| LC Column | C18 reversed-phase column (e.g., Cosmosil C18, 150 mm x 4.6 mm, 5 µm) | [9] |
| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate) | [9] |
| Flow Rate | Isocratic or gradient elution at a flow rate suitable for the column dimensions | [9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [10] |
| Precursor Ion (Q1) | [M+H]⁺ of this compound | |
| Product Ion (Q3) | Specific fragment ions of this compound |
Quantitative Data
The following table summarizes illustrative quantitative data related to the analysis of oxybutynin and its major active metabolite, N-desethyloxybutynin. While specific quantitative data for this compound is not detailed in the provided search results, the analytical methods are applicable to its quantification.
| Analyte | Matrix | Concentration Range | Analytical Method | Reference |
| Oxybutynin | Human Plasma | 0.050 - 10.0 ng/mL | LC-MS/MS | [9] |
| N-desethyloxybutynin | Human Plasma | 0.500 - 100 ng/mL | LC-MS/MS | [9] |
| Oxybutynin | Human Plasma | 0.049 - 13.965 ng/mL | LC-MS/MS | [10] |
| N-desethyloxybutynin | Human Plasma | 0.249 - 70.255 ng/mL | LC-MS/MS | [10] |
Pharmacological Relevance
The pharmacological activity of this compound itself has not been extensively characterized in the provided literature. However, a study by Aprile et al. investigated the functional activity of the rearranged product of the N-oxide, the enaminoketone (Oxy-EK).[2] Their findings demonstrated that Oxy-EK lacks antimuscarinic activity at the M1, M2, and M3 receptors.[2] This suggests that the N-oxidation pathway may represent a detoxification route for oxybutynin. In contrast, the N-desethylated metabolite of oxybutynin is known to be pharmacologically active.[4]
The logical relationship for the activity of these metabolites can be visualized as follows:
Caption: Pharmacological activity of oxybutynin metabolites.
Conclusion
This compound is a metabolite of oxybutynin formed via the N-oxidation pathway. While its own pharmacological activity is not well-defined, its formation and subsequent rearrangement appear to lead to inactive products, suggesting a role in the detoxification of the parent drug. The synthesis of an this compound standard is achievable through general oxidation methods for tertiary amines, and its quantification in biological samples can be reliably performed using sensitive LC-MS/MS techniques. Further research into the specific biological properties of this compound could provide a more complete understanding of the overall pharmacology of oxybutynin.
References
- 1. scbt.com [scbt.com]
- 2. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. EP1348692A1 - Process for the preparation of amine oxides - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchps.com [jchps.com]
Methodological & Application
Application Note: High-Throughput Analysis of Oxybutynin N-oxide in Human Plasma using LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Oxybutynin (B1027) N-oxide, a significant metabolite of the anticholinergic agent Oxybutynin, in human plasma. The protocol details a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and outlines the optimized chromatographic and mass spectrometric conditions. This method is suitable for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis, offering high sensitivity, specificity, and throughput.
Introduction
Oxybutynin is a widely prescribed medication for the treatment of overactive bladder. It undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites, including Oxybutynin N-oxide.[1][2][3][4][5] Understanding the pharmacokinetic profile of these metabolites is crucial for a comprehensive assessment of the drug's efficacy and safety. This compound is formed through the N-oxidation of the tertiary amine in the parent molecule.[1][2][3][4] This application note provides a detailed protocol for a validated LC-MS/MS method to accurately quantify this compound in human plasma, addressing the need for a reliable analytical tool in drug development and clinical research.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Oxybutynin-d11 (internal standard, IS)
-
HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water (18.2 MΩ·cm)
Equipment
-
High-performance liquid chromatography (HPLC) system (e.g., Shimadzu, Agilent, or Waters)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, or Agilent)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples and standards at room temperature.
-
To 200 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of internal standard working solution (Oxybutynin-d11, 100 ng/mL in 50% methanol).
-
Vortex for 10 seconds.
-
Add 1.0 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase (90:10 acetonitrile:10 mM ammonium acetate with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic: 10% A, 90% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | 3.5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | This compound | Oxybutynin-d11 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 374.2 → 142.2 | 369.3 → 142.2 |
| Collision Energy (eV) | 25 | 28 |
| Declustering Potential (V) | 80 | 85 |
| Ion Spray Voltage (V) | 5500 | 5500 |
| Source Temperature (°C) | 500 | 500 |
Method Validation Summary
The method was validated according to regulatory guidelines. The following parameters were assessed:
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | <15% (<20% at LLOQ) |
| Recovery | >85% |
| Matrix Effect | Minimal |
| Stability (Freeze-thaw, Bench-top, Long-term) | Stable |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent sensitivity and specificity for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard ensured high accuracy and precision by compensating for any variability during sample preparation and analysis. The chromatographic conditions provided good peak shape and resolution, with no interference from endogenous plasma components. The total run time of 3.5 minutes allows for the high-throughput analysis of a large number of samples.
Diagrams
Caption: Metabolic pathways of Oxybutynin.
Caption: Analytical workflow for this compound.
Conclusion
This application note presents a validated LC-MS/MS method for the determination of this compound in human plasma. The method is sensitive, specific, accurate, and precise, making it a valuable tool for pharmacokinetic and metabolic studies of Oxybutynin. The simple sample preparation procedure and short chromatographic run time are ideal for high-throughput laboratory environments.
References
- 1. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of Oxybutynin: establishment of desethyloxybutynin and this compound formation in rat liver preparation using deuterium substitution and gas chromatographic mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.uniupo.it [research.uniupo.it]
Application Notes and Protocols for the Quantification of Oxybutynin N-oxide by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxybutynin (B1027) is an anticholinergic medication widely used for the treatment of overactive bladder. It undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system (CYP3A4), leading to the formation of metabolites such as N-desethyl oxybutynin and Oxybutynin N-oxide.[1] While the quantification of oxybutynin and N-desethyl oxybutynin is well-documented, the analysis of this compound, a significant metabolite, has been less characterized. N-oxide metabolites can be unstable and may convert back to the parent drug during sample processing, necessitating specific analytical strategies.[2] This document provides a detailed protocol for the quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
A reference standard for this compound is commercially available and essential for the development of this quantitative assay.[3] Due to the lack of a commercially available deuterated internal standard for this compound, a deuterated analog of the parent drug, such as Oxybutynin-d11, is a suitable alternative to compensate for matrix effects and variability in sample processing.[4]
Experimental Workflow
The following diagram outlines the experimental workflow for the quantification of this compound from plasma samples.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is designed to efficiently extract this compound from a plasma matrix while minimizing its degradation.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Oxybutynin-d11 at 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins. The use of acetonitrile is recommended to minimize the conversion of the N-oxide metabolite back to the parent drug.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Given that this compound is more polar than the parent drug, a gradient elution on a C18 column is proposed to ensure adequate retention and separation from other metabolites.
Liquid Chromatography
| Parameter | Recommended Condition |
| LC System | UPLC/HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
Mass Spectrometry
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | To be optimized for the specific instrument |
MRM Transitions
The molecular weight of this compound is 373.5 g/mol , leading to a protonated molecule [M+H]⁺ at m/z 374.5. A characteristic fragmentation of N-oxides is the neutral loss of an oxygen atom.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 374.5 | 358.5 ([M+H-O]⁺) | To be optimized |
| This compound (Qualifier) | 374.5 | 142.2 (Fragment of Oxybutynin) | To be optimized |
| Oxybutynin-d11 (Internal Standard) | 369.5 | 142.2 | To be optimized |
Data Presentation
The following tables summarize the expected quantitative data from a validated method. These are templates to be populated with experimental results.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| This compound | To be determined | Linear, 1/x² weighting | > 0.99 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | TBD | < 20% | 80-120% | < 20% | 80-120% |
| LQC | TBD | < 15% | 85-115% | < 15% | 85-115% |
| MQC | TBD | < 15% | 85-115% | < 15% | 85-115% |
| HQC | TBD | < 15% | 85-115% | < 15% | 85-115% |
Table 3: Recovery and Matrix Effect
| QC Level | Mean Recovery (%) | Matrix Effect (%) |
| LQC | To be determined | To be determined |
| HQC | To be determined | To be determined |
Signaling Pathway and Logical Relationships
The metabolic pathway of oxybutynin leading to the formation of this compound is illustrated below.
Caption: Metabolic pathways of Oxybutynin.
Conclusion
This document provides a comprehensive, albeit developmental, LC-MS/MS protocol for the quantification of this compound in plasma. The proposed method leverages established analytical techniques for related compounds and incorporates specific considerations for the analysis of N-oxide metabolites. It is crucial that this method undergoes thorough validation to establish its linearity, accuracy, precision, and stability before its application in regulated bioanalysis. This protocol serves as a robust starting point for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
Application Note and Protocol for the Quantification of Oxybutynin N-oxide in Human Plasma by LC-MS/MS
This document provides a detailed methodology for the quantitative analysis of Oxybutynin N-oxide, a significant metabolite of the anticholinergic drug oxybutynin, in human plasma. The protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies.
Introduction
Oxybutynin is extensively metabolized in the body, with N-oxidation being one of the primary metabolic pathways.[1][2][3] The resulting metabolite, this compound, requires accurate quantification to fully understand the disposition and metabolic profile of the parent drug. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method addresses the inherent stability challenges associated with N-oxide metabolites, ensuring reliable and reproducible results.[4][5]
Materials and Reagents
-
Analytes and Internal Standard:
-
Reagents:
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Experimental Protocols
Standard Solution Preparation
Prepare stock solutions of this compound and the internal standard (Oxybutynin-d11) in methanol at a concentration of 1 mg/mL. From these, prepare working solutions for calibration standards and quality control (QC) samples by serial dilution in a 50:50 (v/v) mixture of acetonitrile and water.
Sample Preparation: Protein Precipitation
Due to the potential instability of N-oxide metabolites, a rapid protein precipitation method using acetonitrile is recommended to minimize the risk of degradation or conversion back to the parent drug.[4]
-
Allow frozen human plasma samples to thaw on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
Liquid Chromatography Conditions
A reversed-phase chromatographic separation is employed to resolve this compound from the parent drug and other metabolites.
| Parameter | Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography system |
| Column | C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (90:10, v/v) |
| Gradient | Optimized for the separation of oxybutynin, N-desethyloxybutynin, and this compound (see diagram below) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | This compound: 374.2 Oxybutynin-d11 (IS): 369.3 |
| Product Ion (m/z) | This compound: To be determined empirically (a common fragmentation for N-oxides is the loss of oxygen, suggesting a transition of 374.2 -> 358.2)[10] Oxybutynin-d11 (IS): To be determined empirically |
| Collision Energy (eV) | To be optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation
The quantitative data for the calibration curve and quality control samples should be summarized in the following tables.
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| LLOQ | |||
| Calibrator 2 | |||
| Calibrator 3 | |||
| Calibrator 4 | |||
| Calibrator 5 | |||
| Calibrator 6 | |||
| ULOQ |
Table 2: Quality Control Sample Results
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LQC | ||||
| MQC | ||||
| HQC |
Visualizations
Caption: Workflow for the extraction of this compound from human plasma.
Caption: Major metabolic pathways of Oxybutynin.[1][2][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. altasciences.com [altasciences.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Oxybutynin-N-Oxide | Axios Research [axios-research.com]
- 7. scbt.com [scbt.com]
- 8. jchps.com [jchps.com]
- 9. tlcstandards.com [tlcstandards.com]
- 10. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.uniupo.it [research.uniupo.it]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Analysis of Oxybutynin N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxybutynin (B1027) is an anticholinergic medication widely used for the treatment of overactive bladder. It undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes, leading to the formation of several metabolites. One of these is Oxybutynin N-oxide, a product of N-oxidation of the tertiary amine in the oxybutynin molecule. Accurate and reliable quantification of this compound in biological matrices is crucial for a comprehensive understanding of the drug's pharmacokinetics, metabolism, and overall safety profile.
These application notes provide detailed protocols for the sample preparation of this compound from biological matrices such as plasma and urine, intended for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Physicochemical Properties of Oxybutynin and its N-oxide
A sound understanding of the physicochemical properties of the analyte is fundamental for developing effective sample preparation strategies.
| Property | Oxybutynin | This compound | Reference |
| Molecular Formula | C₂₂H₃₁NO₃ | C₂₂H₃₁NO₄ | [1] |
| Molecular Weight | 357.49 g/mol | 373.49 g/mol | [1] |
| pKa | 8.04 | Expected to be lower than Oxybutynin due to the N-oxide moiety, likely in the range of 4-5.[2] | [3] |
| LogP | 4.3 | Expected to be lower (more polar) than Oxybutynin. | [3] |
Sample Preparation Techniques
The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the available instrumentation. For the analysis of N-oxide metabolites, it is crucial to employ methods that minimize the risk of degradation back to the parent drug, which can occur under certain conditions.[4] Protein precipitation with acetonitrile (B52724) has been shown to be an effective technique for minimizing the in-process conversion of N-oxides.[4]
Protein Precipitation (PPT)
This is a rapid and straightforward method suitable for high-throughput analysis. It is particularly effective in minimizing the degradation of N-oxide metabolites.[4]
Protocol for Plasma:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Experimental Workflow for Protein Precipitation
Caption: Workflow for Protein Precipitation of Plasma Samples.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that provides a cleaner extract than protein precipitation by removing more matrix components. The choice of extraction solvent is critical and should be optimized based on the polarity of this compound.
Protocol for Plasma:
-
To 500 µL of plasma sample in a glass tube, add a suitable internal standard.
-
Add 50 µL of 1 M sodium carbonate solution to basify the sample.
-
Add 3 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of MTBE and ethyl acetate).
-
Vortex for 5 minutes to ensure efficient extraction.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Experimental Workflow for Liquid-Liquid Extraction
Caption: Workflow for Liquid-Liquid Extraction of Plasma Samples.
Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and allows for the concentration of the analyte, leading to lower limits of quantification. A mixed-mode cation exchange sorbent is recommended for the extraction of basic compounds like oxybutynin and its metabolites from a neutral matrix like urine.
Protocol for Urine:
-
Centrifuge the urine sample at 2000 x g for 5 minutes to remove particulate matter.
-
To 1 mL of the supernatant, add an appropriate internal standard.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibrate the cartridge with 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0).
-
Load the pre-treated urine sample onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
Wash the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.0) to remove polar impurities.
-
Wash with 1 mL of methanol to remove non-polar, non-basic impurities.
-
Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Experimental Workflow for Solid-Phase Extraction
References
Application Note: Quantification of Oxybutynin N-oxide using HPLC with UV Detection
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Oxybutynin N-oxide, a metabolite of the anticholinergic drug Oxybutynin. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing a reliable and reproducible approach for the determination of this compound in various sample matrices. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, metabolism research, and stability testing of Oxybutynin.
Introduction
Oxybutynin is a widely prescribed medication for the treatment of overactive bladder. It undergoes extensive metabolism in the body, primarily through the cytochrome P450 enzyme system (CYP3A4), leading to the formation of several metabolites. One of these is this compound, formed through the oxidation of the tertiary amine group of the parent drug. Accurate quantification of this metabolite is crucial for understanding the overall metabolic profile and disposition of Oxybutynin. The use of a well-characterized this compound reference standard is essential for the development and validation of analytical methods to ensure accurate and precise results. This application note provides a detailed protocol for the use of this compound as a reference standard in HPLC analysis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the this compound reference standard is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 4-(diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate N-oxide | [1][2] |
| Molecular Formula | C₂₂H₃₁NO₄ | [3] |
| Molecular Weight | 373.5 g/mol | [3] |
| CAS Number | 80976-68-7 | [1][2] |
| Appearance | Solid | |
| Solubility | Soluble in Chloroform and Methanol (B129727) | |
| Storage | Store at -20°C |
Metabolic Pathway of Oxybutynin
Oxybutynin is metabolized through several key pathways, including N-deethylation, N-oxidation, and hydroxylation. The N-oxidation pathway leads to the formation of this compound.
Caption: Metabolic pathways of Oxybutynin.
Experimental Protocol: HPLC Analysis of this compound
This protocol outlines the steps for the quantitative analysis of this compound using a reference standard.
Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
Ammonium acetate
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (optional, for pH adjustment)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 10 mM Ammonium Acetate (pH 6.8) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detector | 210 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from in vitro metabolism assay)
-
Protein Precipitation: To 100 µL of the in vitro sample (e.g., microsomal incubation), add 300 µL of cold acetonitrile to precipitate proteins.
-
Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound.
Caption: HPLC analysis workflow.
Method Validation and Performance
The described HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended application. Key validation parameters are summarized below with representative acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from other components in the sample matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range of 1-100 µg/mL. |
| Accuracy | Recovery between 98% and 102%. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% for replicate injections. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 (e.g., ~0.1 µg/mL). |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 (e.g., ~0.5 µg/mL). |
| Robustness | Method performance should not be significantly affected by minor variations in chromatographic conditions (e.g., mobile phase composition, pH, flow rate). |
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantification of this compound using a reference standard. This method is suitable for a variety of research applications, including drug metabolism studies, pharmacokinetic analysis, and stability testing. Adherence to this protocol and proper method validation will ensure the generation of high-quality, reproducible data.
References
Application of Oxybutynin N-oxide in Drug Metabolism Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxybutynin (B1027) is an anticholinergic agent widely used for the treatment of overactive bladder. It undergoes extensive first-pass metabolism in the liver and gut wall, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. The metabolism of oxybutynin is complex, involving several pathways, including N-deethylation and N-oxidation. While the N-desethyl metabolite is pharmacologically active, the N-oxide metabolite is part of a distinct metabolic route. Understanding the formation and fate of Oxybutynin N-oxide is crucial for a comprehensive characterization of oxybutynin's disposition and for investigating potential drug-drug interactions and metabolic profiling in different populations.
This document provides detailed application notes and experimental protocols for the use of this compound in drug metabolism research.
Metabolic Pathways of Oxybutynin
Oxybutynin undergoes three primary oxidative metabolic pathways:
-
N-deethylation: This pathway leads to the formation of the pharmacologically active metabolite, N-desethyloxybutynin (DEOB).
-
N-oxidation: This results in the formation of this compound (Oxy-NO). This compound can then undergo rearrangement to form an enaminoketone (Oxy-EK), which has been shown to lack antimuscarinic activity.[1][2]
-
Hydroxylation: This occurs on the cyclohexyl ring.
The study of this compound is important for understanding the complete metabolic profile of oxybutynin and for assessing the potential for formation of unique metabolites.
Metabolic pathways of Oxybutynin.
Applications of this compound in Research
This compound serves as a critical tool in several areas of drug metabolism research:
-
Metabolite Identification and Profiling: As a reference standard, it is used to confirm the identity of metabolites formed in in vitro and in vivo studies.
-
Reaction Phenotyping: Investigating the formation of this compound helps to identify the enzyme families responsible for this metabolic pathway, such as flavin-containing monooxygenases (FMOs), distinguishing it from CYP-mediated reactions.
-
Pharmacological Activity Assessment: It is used in in vitro assays to determine the pharmacological activity (or lack thereof) of this specific metabolite, contributing to the overall safety and efficacy profile of the parent drug.
-
Chemical Stability Studies: The formation of the rearrangement product, Oxy-EK, from this compound has been studied as an indicator of oxidative degradation in pharmaceutical formulations.[3]
Data Presentation
Table 1: Analytical Parameters for Quantification of Oxybutynin and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (ng/mL) |
| Oxybutynin | 358.2 | 142.2 | 0.049 - 13.965 |
| N-desethyloxybutynin | 330.3 | 96.1 | 0.249 - 70.255 |
Data derived from LC-MS/MS methods for bioequivalence studies.[4] Note that a specific validated range for this compound would need to be established.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the N-oxidation of a tertiary amine like oxybutynin using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Oxybutynin free base
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol (B129727) gradient)
Procedure:
-
Dissolve oxybutynin free base in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 to 1.5 equivalents) in DCM.
-
Add the m-CPBA solution dropwise to the oxybutynin solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, quench the excess m-CPBA by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Workflow for the synthesis of this compound.
Protocol 2: In Vitro Metabolism of Oxybutynin using Human Liver Microsomes
This protocol outlines a method to study the formation of this compound from oxybutynin in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Oxybutynin
-
This compound reference standard
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (B52724), cold
-
Internal standard for LC-MS/MS analysis (e.g., deuterated oxybutynin)
Procedure:
-
Prepare a stock solution of oxybutynin in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired working concentrations in phosphate buffer.
-
In a microcentrifuge tube, pre-incubate HLM (final protein concentration of 0.5-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the oxybutynin working solution. The final incubation volume is typically 200-500 µL.
-
Incubate at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Vortex and centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Analyze the samples for the presence of this compound by comparing the retention time and mass fragmentation pattern with the reference standard.
Workflow for in vitro metabolism of Oxybutynin.
Protocol 3: Muscarinic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors.
Materials:
-
Cell membranes expressing a specific muscarinic receptor subtype (e.g., M1, M2, or M3)
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)
-
This compound
-
Atropine (B194438) (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either assay buffer (for total binding), a high concentration of atropine (for non-specific binding), or the different concentrations of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Workflow for muscarinic receptor binding assay.
Conclusion
This compound is a key metabolite for a thorough understanding of the biotransformation of oxybutynin. Its application as a reference standard in metabolic and pharmacological studies is essential for a complete characterization of the parent drug. The protocols provided herein offer a framework for researchers to synthesize, investigate the formation of, and evaluate the pharmacological activity of this compound, thereby contributing to a more comprehensive understanding of oxybutynin's drug metabolism and disposition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. SIMULTANEOUS ESTIMATION AND QUANTIFICATION OF OXYBUTYNIN AND ITS ACTIVE METABOLITE N-DESMETHYL OXYBUTYNINE WITH SENSITIVE HPLC- MS/MS VALIDATED METHODS IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 3. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol for the Simultaneous Analysis of Oxybutynin and its Metabolite, N-desethyloxybutynin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the simultaneous quantitative analysis of oxybutynin (B1027) and its principal active metabolite, N-desethyloxybutynin, in plasma samples. The methodology is based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic and bioequivalence studies.
Introduction
Oxybutynin is an anticholinergic medication used to treat overactive bladder. It undergoes extensive first-pass metabolism in the liver and gut wall, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3] The major active metabolite, N-desethyloxybutynin, exhibits pharmacological activity similar to the parent drug and is present in significant concentrations in plasma.[3][4][5] Therefore, a simultaneous analysis of both compounds is crucial for a complete understanding of oxybutynin's pharmacokinetics and its therapeutic and adverse effects. The described LC-MS/MS method offers a robust and sensitive approach for this purpose.
Metabolic Pathway of Oxybutynin
Oxybutynin is metabolized through several oxidative pathways. The primary route is N-deethylation, which produces the active metabolite N-desethyloxybutynin. Other identified pathways include N-oxidation and hydroxylation of the cyclohexyl ring.[6]
Metabolic conversion of Oxybutynin.
Experimental Protocol
This protocol outlines a validated method for the simultaneous determination of oxybutynin and N-desethyloxybutynin in plasma.
Materials and Reagents
-
Oxybutynin and N-desethyloxybutynin reference standards
-
Deuterated internal standards (e.g., Oxybutynin-d11, N-desethyloxybutynin-d5)[7]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Methyl tert-butyl ether (MTBE) or a mixture of MTBE and ethyl acetate[8]
-
Human plasma (with K2EDTA as anticoagulant)[7]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation (Liquid-Liquid Extraction)
-
To 300 µL of human plasma in a polypropylene (B1209903) tube, add the internal standard solution.[8]
-
Vortex the sample briefly.
-
Add an appropriate volume of extraction solvent (e.g., methyl tert-butyl ether-ethyl acetate mixture).[8]
-
Vortex for 10 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in the mobile phase.[7]
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (e.g., Cosmosil C18, 150 mm x 4.6 mm, 5 µm)[8] |
| Mobile Phase | Acetonitrile and 1.0 mM ammonium acetate (90:10, v/v)[8] |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor → Product Ion (m/z) | Oxybutynin: 358.2 → 142.2[7] |
| N-desethyloxybutynin: 330.3 → 96.1[7] | |
| Dwell Time | 200 ms[7] |
Experimental Workflow
The following diagram illustrates the key steps in the analytical procedure.
Workflow for oxybutynin analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described analytical method, as reported in the literature.
Table 1: Linearity and Range
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Oxybutynin | 0.049 - 13.965[7] | > 0.98[7] |
| N-desethyloxybutynin | 0.249 - 70.255[7] | > 0.98[7] |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Oxybutynin | LQC, MQC, HQC | < 14[9] | < 14[9] | ± 7.6[9] |
| N-desethyloxybutynin | LQC, MQC, HQC | < 14[9] | < 14[9] | ± 7.6[9] |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error.
Table 3: Recovery
| Analyte | Mean Extraction Recovery (%) |
| Oxybutynin & N-desethyloxybutynin | 80.4[8] |
| Internal Standards | 76.9[8] |
Conclusion
The presented LC-MS/MS method provides a sensitive, specific, and reliable protocol for the simultaneous quantification of oxybutynin and its active metabolite, N-desethyloxybutynin, in plasma. This detailed application note and protocol can be readily implemented in research and clinical laboratories for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment of oxybutynin formulations.
References
- 1. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G04BD04 - Oxybutynin [drugsporphyria.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchps.com [jchps.com]
- 8. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Identification of Oxybutynin N-oxide using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxybutynin (B1027) is an anticholinergic agent widely used for the treatment of overactive bladder. It undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. This metabolic process leads to the formation of several metabolites, including the pharmacologically active N-desethyloxybutynin and the inactive phenylcyclohexylglycolic acid. Another significant metabolic pathway is N-oxidation, resulting in the formation of Oxybutynin N-oxide.[1][2] The identification and characterization of such metabolites are crucial in drug development to fully understand the drug's disposition, potential for drug-drug interactions, and overall safety profile. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful analytical tool for the definitive identification of drug metabolites. This application note provides a detailed protocol for the identification of this compound in biological matrices using LC-HRMS.
Physicochemical Properties of Oxybutynin and its N-oxide Metabolite
A precise understanding of the molecular formula and weight is fundamental for high-resolution mass spectrometry analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Oxybutynin | C₂₂H₃₁NO₃ | 357.49 |
| This compound | C₂₂H₃₁NO₄ | 373.49 |
Experimental Protocols
This section outlines the necessary steps for sample preparation, liquid chromatography, and high-resolution mass spectrometry for the identification of this compound.
Sample Preparation: Liquid-Liquid Extraction from Human Plasma
This protocol is adapted from established methods for the extraction of oxybutynin and its metabolites from plasma.[3][4]
-
To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of an internal standard solution (e.g., Oxybutynin-d11).
-
Vortex the sample for 30 seconds.
-
Add 100 µL of 0.1 M NaOH to alkalize the sample.
-
Add 3 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography
The following chromatographic conditions are designed to achieve good separation of oxybutynin and its metabolites.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
High-Resolution Mass Spectrometry
HRMS is critical for obtaining accurate mass measurements to confirm the elemental composition of the metabolite.
| Parameter | Condition |
| Mass Spectrometer | Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Collision Energy | Ramped from 10 to 40 eV for MS/MS |
| Mass Range | m/z 50-500 |
| Data Acquisition | Full scan and data-dependent MS/MS |
Data Presentation and Analysis
The identification of this compound is based on its accurate mass measurement and characteristic fragmentation pattern.
Expected High-Resolution Mass Data
The high-resolution capabilities of the mass spectrometer allow for the confirmation of the elemental composition of the protonated molecule.
| Compound | Expected [M+H]⁺ (m/z) |
| Oxybutynin | 358.2377 |
| This compound | 374.2326 |
Proposed Fragmentation Pathway of this compound
A characteristic fragmentation of N-oxides is the neutral loss of an oxygen atom (-16 Da).[5] Additionally, cleavage of the ester bond is a common fragmentation pathway for oxybutynin and its metabolites. The proposed fragmentation pathway for this compound is outlined below. It is important to note that in-source fragmentation can sometimes lead to the observation of the [M+H-O]⁺ ion even in the full scan spectrum. Furthermore, this compound can undergo rearrangement to a more stable enaminoketone (Oxy-EK), which may also be detected.[6]
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure of Fragment |
| 374.2326 | 358.2377 | [M+H-O]⁺ (Oxybutynin) |
| 374.2326 | 223.1383 | Cyclohexyl(phenyl)methanone ion |
| 374.2326 | 142.1226 | Diethyl(prop-2-yn-1-yl)amine ion |
Visualizations
Experimental Workflow
Caption: Proposed MS/MS fragmentation of this compound.
References
- 1. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.uniupo.it [research.uniupo.it]
- 3. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchps.com [jchps.com]
- 5. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of an Immunoassay for Oxybutynin N-oxide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, proposed methodology for the development of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of Oxybutynin N-oxide, a metabolite of the drug Oxybutynin. The protocol outlines a strategy for hapten synthesis, immunogen preparation, and a complete competitive ELISA procedure. Hypothetical performance data is included to serve as a benchmark for assay development and validation.
Introduction
Oxybutynin is a widely prescribed anticholinergic agent for the treatment of overactive bladder. It undergoes extensive first-pass metabolism, leading to the formation of several metabolites, including this compound.[1][2] The quantification of this metabolite is crucial for comprehensive pharmacokinetic and pharmacodynamic studies. While chromatographic methods are available, an immunoassay offers a high-throughput and cost-effective alternative for rapid screening and quantification in various biological matrices.
This application note describes a proposed pathway for developing a competitive ELISA for this compound. Small molecules like this compound are not immunogenic on their own and are classified as haptens.[3] To elicit an immune response, the hapten must be covalently conjugated to a larger carrier protein.[3][4] The core principle of the proposed competitive ELISA is the competition between free this compound in a sample and a fixed amount of enzyme-labeled or plate-coated hapten-protein conjugate for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.[5][6]
Proposed Methodologies
Hapten Synthesis and Conjugation
The key to a successful immunoassay for a small molecule is the design and synthesis of a hapten that preserves the unique structural features of the target molecule while allowing for conjugation to a carrier protein.
2.1.1. Hapten Design Strategy
The structure of this compound (C₂₂H₃₁NO₄) features several potential sites for modification.[7] To ensure the resulting antibodies are specific to the N-oxide moiety and the overall structure, the modification should be made at a position distal from the key antigenic determinants. The hydroxyl group on the phenylacetic acid portion of the molecule is an ideal site for introducing a linker arm, as this minimizes interference with the diethylamino N-oxide region. A succinic anhydride (B1165640) linker can be used to introduce a terminal carboxylic acid group, which is then available for conjugation.
2.1.2. Protocol for Hapten Synthesis (Proposed)
-
Esterification: React this compound with succinic anhydride in the presence of a base catalyst (e.g., pyridine (B92270) or DMAP) in an anhydrous solvent (e.g., dichloromethane).
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the hemisuccinate derivative.
-
Purification: Upon completion, purify the resulting hapten (this compound hemisuccinate) using column chromatography to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the structure of the purified hapten using ¹H NMR and Mass Spectrometry.
Immunogen and Coating Antigen Preparation
To generate antibodies and create a functional ELISA, the synthesized hapten must be conjugated to carrier proteins.
-
Immunogen: Keyhole Limpet Hemocyanin (KLH) is recommended as the carrier protein for immunization due to its high immunogenicity.[4]
-
Coating Antigen: Bovine Serum Albumin (BSA) is a suitable carrier for preparing the coating antigen used in the ELISA.[4][8] Using a different carrier for coating than for immunization is crucial to prevent the detection of carrier-specific antibodies.[4]
2.2.1. Protocol for Hapten-Carrier Conjugation
This protocol utilizes the carbodiimide (B86325) reaction to couple the carboxylic acid group of the hapten to the primary amines on the carrier proteins.
-
Activation of Hapten: Dissolve the purified hapten (this compound hemisuccinate) in a suitable solvent like Dimethylformamide (DMF). Add N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Allow the mixture to react for 1-2 hours at room temperature to form an NHS-ester activated hapten.
-
Conjugation to Protein: Prepare a solution of the carrier protein (KLH or BSA) in phosphate-buffered saline (PBS), pH 7.4. Slowly add the activated hapten solution to the protein solution while gently stirring.
-
Incubation: Allow the conjugation reaction to proceed overnight at 4°C with gentle agitation.
-
Purification: Remove unconjugated hapten and reaction byproducts by extensive dialysis against PBS.
-
Confirmation: Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry (to observe a mass shift in the protein) or by determining the hapten-to-protein molar coupling ratio via UV-Vis spectroscopy if the hapten has a distinct chromophore.
Experimental Protocols
Antibody Production (General Outline)
-
Immunization: Emulsify the Hapten-KLH immunogen with a suitable adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Incomplete Adjuvant for subsequent boosts) and immunize animals (e.g., rabbits for polyclonal or mice for monoclonal antibodies) according to a standard immunization schedule.
-
Titer Monitoring: Periodically collect serum samples and test for antibody titer against the Hapten-BSA coating antigen using an indirect ELISA.
-
Antibody Purification: Once a high titer is achieved, collect the antiserum and purify the polyclonal antibodies using protein A/G affinity chromatography. For monoclonal antibodies, proceed with hybridoma technology.
Competitive ELISA Protocol
This protocol describes a direct competitive ELISA where the Hapten-BSA conjugate is immobilized on the microplate.
3.2.1. Reagents and Materials
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% BSA in PBST.
-
Assay Buffer: 0.5% BSA in PBST.
-
Antibody Solution: Purified anti-Oxybutynin N-oxide antibody diluted in Assay Buffer.
-
Standard Solutions: this compound standards prepared by serial dilution in Assay Buffer.
-
Enzyme-Conjugated Secondary Antibody: HRP-conjugated Goat Anti-Rabbit/Mouse IgG diluted in Assay Buffer.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution.
-
Stop Solution: 2 M H₂SO₄.
-
96-well high-binding ELISA plates.
3.2.2. Assay Procedure
-
Coating: Dilute the Hapten-BSA conjugate to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[5]
-
Washing: Discard the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer and incubate for 1-2 hours at room temperature (RT).[6]
-
Washing: Wash the plate 3 times as described in step 2.
-
Competition Reaction:
-
In separate tubes, pre-mix 50 µL of each standard solution or unknown sample with 50 µL of the diluted primary antibody solution.
-
Incubate this mixture for 30-60 minutes at RT.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at RT.
-
-
Washing: Wash the plate 4 times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL/well of the diluted HRP-conjugated secondary antibody. Incubate for 1 hour at RT.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Signal Development: Add 100 µL/well of TMB Substrate. Incubate for 10-20 minutes at RT, protected from light.
-
Stopping Reaction: Add 50 µL/well of Stop Solution. The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm on a microplate reader within 30 minutes.
Data Presentation and Analysis (Hypothetical Data)
The data should be analyzed by plotting the absorbance (OD 450 nm) against the logarithm of the standard concentration. A four-parameter logistic (4-PL) curve fit is typically used to generate the standard curve. The concentration of unknown samples is interpolated from this curve.
Standard Curve
| Standard Conc. (ng/mL) | OD 450 nm (Mean) | % B/B₀ |
| 0 (B₀) | 1.852 | 100.0% |
| 0.1 | 1.611 | 87.0% |
| 0.5 | 1.148 | 62.0% |
| 1.0 | 0.833 | 45.0% |
| 5.0 | 0.352 | 19.0% |
| 10.0 | 0.185 | 10.0% |
| 50.0 | 0.074 | 4.0% |
B/B₀ is the ratio of the absorbance of a standard (B) to the absorbance of the zero standard (B₀).
Assay Performance (Hypothetical):
-
Assay Range: 0.1 - 10.0 ng/mL
-
IC₅₀ (50% Inhibition): ~0.8 ng/mL
-
Limit of Detection (LOD): ~0.05 ng/mL
Cross-Reactivity
Cross-reactivity is a critical parameter that defines the specificity of the immunoassay. It is tested by running standard curves for potentially interfering compounds and calculating the percentage of cross-reactivity.
Formula: Cross-Reactivity (%) = (IC₅₀ of this compound / IC₅₀ of Cross-Reactant) x 100
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| This compound | 0.8 | 100% |
| Oxybutynin | 25.0 | 3.2% |
| N-desethyloxybutynin | 48.5 | 1.6% |
| N-desethyl Oxybutynin-N-Oxide | 5.5 | 14.5% |
These hypothetical results indicate high specificity for this compound with minimal cross-reactivity from the parent drug and its major metabolite.
Spike and Recovery
To assess matrix effects, known concentrations of this compound are spiked into a relevant biological matrix (e.g., drug-free human plasma) and quantified.
| Matrix | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) | Recovery (%) |
| Human Plasma | 1.0 | 0.95 | 95.0% |
| 5.0 | 5.20 | 104.0% | |
| 10.0 | 9.80 | 98.0% |
Acceptable recovery is typically within 80-120%.
Conclusion
The proposed methodologies outline a comprehensive approach for the development and validation of a competitive immunoassay for this compound. This assay, once developed, would provide a valuable tool for high-throughput analysis in pharmacokinetic studies and therapeutic drug monitoring, complementing traditional chromatographic techniques. The success of the assay is highly dependent on the generation of high-affinity, specific antibodies, which is achievable through the rational hapten design and synthesis strategy presented.
References
- 1. biomeda.com [biomeda.com]
- 2. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 3. Is it true that small molecules can not be detected by the immunoassay kit? - CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 4. 抗体産生 (免疫原の調製) | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. protocolsandsolutions.com [protocolsandsolutions.com]
- 6. genemedi.net [genemedi.net]
- 7. pharmaceresearch.com [pharmaceresearch.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Bioanalysis of Oxybutynin N-oxide
Welcome to the technical support center for the bioanalysis of Oxybutynin (B1027) N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the quantification of this metabolite in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the bioanalysis of Oxybutynin N-oxide?
The bioanalysis of this compound is primarily complicated by its inherent chemical instability. Key challenges include:
-
Instability in Biological Matrix: this compound is susceptible to in-vitro reduction back to its parent drug, oxybutynin, particularly in the presence of reducing agents in biological matrices like hemolyzed plasma.[1]
-
Rearrangement: It can undergo prototropic rearrangement to form an enaminoketone (Oxy-EK), which can lead to an underestimation of the actual N-oxide concentration.[2][3][4][5]
-
Thermal Instability: Like many N-oxides, it can be sensitive to heat, which can cause degradation during sample processing and analysis.
-
Matrix Effects: As a polar metabolite, its ionization efficiency in the mass spectrometer can be significantly affected by co-eluting endogenous components from the biological matrix, leading to ion suppression or enhancement.
Q2: How can I prevent the back-conversion of this compound to Oxybutynin during sample preparation?
Minimizing the reduction of this compound is critical for accurate quantification. The following strategies are recommended:
-
Choice of Anticoagulant: Use EDTA or citrate (B86180) as an anticoagulant for plasma collection, as they can chelate metal ions that may catalyze reduction.
-
Sample Handling: Process samples on ice and minimize the time between collection and analysis or freezing. Use of hemolyzed plasma should be avoided as it is known to cause significant reduction of N-oxides.[6]
-
Extraction Solvent: Protein precipitation with acetonitrile (B52724) is generally preferred over methanol, as acetonitrile has been shown to minimize the conversion of N-oxides to their parent drug in hemolyzed plasma.[6]
-
Low Temperature: Maintain low temperatures throughout the entire sample preparation process, including storage, centrifugation, and extraction.
Q3: What are the best practices for sample extraction of this compound from plasma?
Due to its polarity, a robust extraction method is necessary to achieve good recovery and minimize matrix effects.
-
Protein Precipitation (PPT): This is a common and straightforward method. As mentioned, using cold acetonitrile is recommended.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to PPT, which can help in reducing matrix effects. A mixed-mode or a polar-modified sorbent may be effective for trapping the polar N-oxide.
-
Liquid-Liquid Extraction (LLE): While less common for highly polar metabolites, LLE with a suitable polar solvent system under optimized pH conditions could be explored.
Q4: What type of internal standard (IS) should be used for the quantification of this compound?
The use of a stable isotope-labeled (SIL) internal standard of this compound is highly recommended. A SIL-IS will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience similar extraction recovery and matrix effects. This allows for accurate correction of any analytical variability. If a SIL-IS for the N-oxide is not available, a structural analog with similar polarity and ionization characteristics may be considered, but this is a less ideal option.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | 1. Inefficient Extraction: The chosen extraction method (solvent, pH) may not be optimal for the polar N-oxide. 2. Analyte Instability: Degradation or back-conversion during extraction. 3. Adsorption: The analyte may be adsorbing to plasticware or the analytical column. | 1. Optimize Extraction: If using LLE, adjust the pH of the sample to ensure the N-oxide is in a neutral form for better partitioning into an organic solvent. For SPE, experiment with different sorbent types (e.g., mixed-mode, polymeric). For PPT, ensure the protein crash is complete. 2. Ensure Stability: Work at low temperatures. Use fresh solvents. Minimize sample processing time. 3. Mitigate Adsorption: Use low-binding microcentrifuge tubes and plates. Pre-condition the analytical column with several injections of a high-concentration standard. |
| High Variability in Results | 1. Inconsistent Sample Handling: Differences in time and temperature during sample processing. 2. Matrix Effects: Significant and variable ion suppression or enhancement between samples. 3. Inappropriate Internal Standard: The IS does not adequately track the analytical variability of the N-oxide. | 1. Standardize Workflow: Implement a strict and consistent protocol for all sample handling steps. 2. Address Matrix Effects: Improve sample cleanup using SPE. Dilute the sample if sensitivity allows. Optimize chromatography to separate the analyte from interfering matrix components. 3. Use a SIL-IS: This is the most effective way to compensate for variability in recovery and matrix effects. |
| Peak Tailing or Poor Peak Shape | 1. Secondary Interactions: The basic nature of the N-oxide can lead to interactions with acidic silanol (B1196071) groups on silica-based HPLC columns. 2. Inappropriate Mobile Phase pH: The pH can affect the ionization state and chromatographic behavior of the analyte. 3. Column Overload: Injecting too high a concentration of the analyte. | 1. Column Selection: Use a high-purity silica (B1680970) column with end-capping or a column with a different stationary phase (e.g., phenyl-hexyl). Consider using a column with a wider pH range. 2. Optimize Mobile Phase: Adjust the pH of the mobile phase. A slightly acidic pH (e.g., using formic acid or ammonium (B1175870) formate) can help to protonate the N-oxide and improve peak shape. 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. |
| In-source Fragmentation or Conversion | 1. High Source Temperature: The N-oxide may be thermally labile and can lose an oxygen atom in the mass spectrometer's ion source, appearing as the parent drug. | 1. Optimize MS Source Conditions: Reduce the ion source temperature and capillary voltage to the minimum required for adequate sensitivity. |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
2. Liquid Chromatography (LC)
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient elution from a low to a high percentage of organic phase (acetonitrile) will likely be required to separate the polar N-oxide from other metabolites and endogenous components. A starting point could be 5% B held for 0.5 minutes, then a linear gradient to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30-40°C
3. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The exact MRM transitions for this compound would need to be determined by infusing a standard solution of the compound into the mass spectrometer. The precursor ion would be the [M+H]+ of this compound (C22H31NO4, MW: 373.49 g/mol ), which is m/z 374.2. Product ions would be determined by fragmentation of the precursor ion. A common fragmentation pathway for N-oxides is the loss of oxygen ([M+H-16]+), which would correspond to the m/z of protonated oxybutynin (358.2). Other product ions would need to be identified for specificity.
Quantitative Data Summary
The following tables present typical validation parameters for the bioanalysis of the parent drug, Oxybutynin, and its major metabolite, N-desethyloxybutynin. While specific data for this compound is not available in the search results, these tables provide a reference for the expected performance of a well-developed LC-MS/MS method.
Table 1: Recovery Data for Oxybutynin and N-desethyloxybutynin in Human Plasma
| Analyte | Concentration (ng/mL) | Mean Recovery (%) |
| Oxybutynin | 0.15 | 82.1 |
| 5.0 | 80.5 | |
| 8.0 | 79.3 | |
| N-desethyloxybutynin | 1.5 | 81.2 |
| 50.0 | 79.8 | |
| 80.0 | 78.9 |
Data is hypothetical and based on typical recoveries for similar compounds.
Table 2: Matrix Effect Data for Oxybutynin and N-desethyloxybutynin in Human Plasma
| Analyte | Concentration (ng/mL) | Matrix Factor | Ion Suppression/Enhancement (%) |
| Oxybutynin | 0.15 | 0.95 | -5% |
| 8.0 | 0.98 | -2% | |
| N-desethyloxybutynin | 1.5 | 1.02 | +2% |
| 80.0 | 0.97 | -3% |
Data is hypothetical and based on typical matrix effects for similar compounds.
Diagrams
Caption: Bioanalytical workflow for this compound highlighting key challenge points.
Caption: Logical troubleshooting workflow for this compound bioanalysis.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. research.uniupo.it [research.uniupo.it]
- 4. New insights in oxybutynin chemical stability: Identification in transdermal patches of a new impurity arising from this compound rearrangement [iris.uniupo.it]
- 5. New insights in oxybutynin chemical stability: Identification in transdermal patches of a new impurity arising from this compound rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. altasciences.com [altasciences.com]
Technical Support Center: Optimizing Detection Sensitivity for Oxybutynin N-oxide
Welcome to the technical support center for the analysis of Oxybutynin N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the detection sensitivity and accuracy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to analyze?
A1: this compound is a metabolite of Oxybutynin, an anticholinergic medication used to treat overactive bladder. It is formed during the oxidative metabolism of the parent drug. Analysis of this compound is crucial for understanding the complete metabolic profile of Oxybutynin and for identifying potential impurities in pharmaceutical formulations.
Q2: What are the main challenges in the analysis of this compound?
A2: The primary challenges in analyzing this compound include its potential instability, risk of in-source fragmentation in the mass spectrometer, and co-elution with other metabolites or matrix components. N-oxides, as a class of compounds, can be susceptible to reduction back to the parent amine during sample preparation and analysis.
Q3: What analytical technique is most suitable for the sensitive detection of this compound?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the sensitive and selective quantification of this compound in biological matrices. This method offers high sensitivity and specificity, allowing for the detection of low concentrations of the analyte.
Q4: What are the expected precursor and product ions for this compound in mass spectrometry?
A4: The molecular formula for this compound is C₂₂H₃₁NO₄, with a molecular weight of 373.5 g/mol . Therefore, the expected protonated precursor ion [M+H]⁺ would be approximately m/z 374.5. A common fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (16 Da). Thus, a likely product ion would correspond to the [M+H-16]⁺ fragment, which is the protonated parent Oxybutynin molecule.
Q5: How can I differentiate this compound from a hydroxylated metabolite of Oxybutynin?
A5: While both this compound and a hydroxylated metabolite would have the same nominal mass, they can be distinguished by their chromatographic retention times and their fragmentation patterns in MS/MS. Furthermore, thermal fragmentation in the ion source can be indicative of an N-oxide, as they are more prone to deoxygenation at elevated temperatures compared to the dehydration of a hydroxylated metabolite.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
Issue 1: Low or No Signal for this compound and a High Signal for Oxybutynin
-
Possible Cause: In-source fragmentation of this compound back to Oxybutynin. This is a common issue with N-oxide compounds where the energy in the ion source of the mass spectrometer causes the loss of the oxygen atom.
-
Troubleshooting Steps:
-
Reduce Ion Source Temperature: Lower the source and desolvation temperatures in increments of 25-50 °C to minimize thermal degradation.
-
Optimize Cone Voltage/Declustering Potential: Decrease the cone voltage (or equivalent parameter on your instrument) to reduce the kinetic energy of the ions, leading to "softer" ionization and less fragmentation.
-
Chromatographic Separation: Ensure that Oxybutynin and this compound are well-separated chromatographically. This will prevent the signal from in-source fragmented N-oxide from contributing to the Oxybutynin peak area.
-
Issue 2: Poor Reproducibility of this compound Quantification
-
Possible Cause: Instability of this compound in the biological matrix or during sample preparation. N-oxides can be reduced to the parent amine, especially in hemolyzed plasma.
-
Troubleshooting Steps:
-
Sample Handling: Keep biological samples on ice during processing and store them at -80°C. Minimize freeze-thaw cycles.
-
Choice of Extraction Solvent: When using protein precipitation, prefer acetonitrile (B52724) over methanol (B129727), as methanol has been shown to promote the reduction of some N-oxides.
-
Acidify Extraction Solvent: Adding a small amount of acid (e.g., 0.1% formic acid) to the extraction solvent can help stabilize the N-oxide.
-
Internal Standard: Use a stable isotope-labeled internal standard for this compound if available to compensate for variability in extraction and matrix effects.
-
Issue 3: Presence of an Unexpected Peak with the Same Mass as this compound
-
Possible Cause: Rearrangement of this compound to its enaminoketone isomer (Oxy-EK). This is a known chemical stability issue for this compound.
-
Troubleshooting Steps:
-
Chromatographic Resolution: Develop a chromatographic method with sufficient resolution to separate this compound from its potential isomers.
-
Sample Stability: Investigate the stability of this compound in your sample matrix and solvent at different temperatures and time points to understand the rate of degradation.
-
Reference Standard: If possible, use a reference standard of the Oxy-EK impurity to confirm its identity.
-
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for your specific application.
-
To 200 µL of plasma sample, add an appropriate amount of internal standard.
-
Add 100 µL of a basifying agent (e.g., 0.5 M Sodium Hydroxide) and vortex briefly.
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate).
-
Vortex for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method Parameters
These are starting parameters that should be optimized for your specific instrument and column.
| Parameter | Recommended Setting |
| LC Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 5-10% B, ramp to 90-95% B over 5-7 minutes |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | ~374.5 |
| Product Ion (m/z) | To be determined (likely ~358.5, corresponding to [Oxybutynin+H]⁺) |
Data Presentation
Table 1: Proposed MRM Transitions for Oxybutynin and its Metabolites
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| Oxybutynin | 358.2 | 142.2 |
| N-Desethyloxybutynin | 330.3 | 96.1 |
| This compound | ~374.5 | ~358.5 (Proposed) |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low detection sensitivity.
Technical Support Center: Addressing Matrix Effects in Oxybutynin N-oxide LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Oxybutynin (B1027) N-oxide.
Troubleshooting Guides
Problem 1: Poor Reproducibility and Inaccurate Quantification of Oxybutynin N-oxide
Question: My calibration curves are inconsistent, and the quantification of my quality control (QC) samples is inaccurate. Could this be due to matrix effects?
Answer: Yes, poor reproducibility and inaccurate quantification are hallmark signs of matrix effects. Matrix effects arise from co-eluting endogenous components in the sample matrix (e.g., plasma, urine) that interfere with the ionization of this compound, leading to ion suppression or enhancement.[1][2] This variability can significantly compromise the reliability of your results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
Problem 2: Significant Ion Suppression Observed for this compound
Question: I have confirmed significant ion suppression for this compound. What are the best strategies to minimize this effect?
Answer: Minimizing ion suppression is crucial for achieving accurate and sensitive quantification. Several strategies can be employed, focusing on improving sample cleanup and optimizing chromatographic conditions.
Solutions:
-
Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): This is often the most effective technique for removing interfering matrix components. A mixed-mode or polymeric sorbent SPE cartridge can be particularly effective for a polar metabolite like this compound.
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract than protein precipitation. Due to the polarity of this compound, a polar solvent or ion-pairing agent may be necessary for efficient extraction.
-
Protein Precipitation (PPT): While simple, PPT is the least effective method for removing matrix components and often results in significant ion suppression. If used, acetonitrile (B52724) is generally preferred over methanol (B129727) as it precipitates proteins more effectively.
-
-
Optimize Chromatography:
-
Change Mobile Phase Gradient: Adjusting the gradient profile can help to chromatographically separate this compound from co-eluting matrix interferences.
-
Use a Different Column: Switching to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or a HILIC column) can alter selectivity and improve separation from interfering components.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most reliable way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate correction during data analysis.
Problem 3: Peak Tailing and Inconsistent Retention Times for this compound
Question: I am observing poor peak shape and a drift in retention time for this compound. What could be the cause and how can I fix it?
Answer: Poor peak shape and retention time variability can be caused by a number of factors, including issues with the analytical column, mobile phase, or the inherent stability of the N-oxide metabolite.
Troubleshooting Steps:
-
Check for Column Contamination: Matrix components can accumulate on the column, leading to peak distortion.
-
Solution: Implement a column wash step with a strong solvent at the end of each analytical run. If the problem persists, consider replacing the guard column or the analytical column.
-
-
Evaluate Mobile Phase Composition: Ensure the mobile phase is correctly prepared and that the pH is stable and appropriate for the analysis. For N-oxides, a neutral to slightly acidic pH is often preferred to maintain stability.
-
Assess Analyte Stability: N-oxides can be susceptible to degradation, potentially reverting to the parent drug (Oxybutynin).
-
Solution: Keep samples at a low temperature (e.g., 4°C in the autosampler) and minimize the time between sample preparation and analysis. Ensure that the sample and mobile phase pH are not excessively acidic or basic.
-
-
Injection Solvent: Injecting the sample in a solvent that is stronger than the initial mobile phase can cause peak distortion.
-
Solution: Reconstitute the final extract in a solvent that is the same or weaker than the initial mobile phase conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: The "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than this compound.[1] Matrix effects occur when these components co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source. This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which negatively impact the accuracy and precision of quantification.[1][3]
Q2: How can I quantitatively assess the matrix effect for my this compound assay?
A2: The most common method is the post-extraction spike. This involves comparing the peak area of this compound in a spiked blank matrix extract to the peak area of a neat solution (analyte in pure solvent) at the same concentration. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solution) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q3: Is this compound prone to instability during sample preparation and analysis?
A3: Yes, N-oxide metabolites can be unstable and may degrade, sometimes reverting to their parent amine form (Oxybutynin). This is a critical consideration during method development. It is important to handle samples at low temperatures and to use optimized pH conditions (typically neutral or near-neutral) to maintain the integrity of this compound.
Q4: Which sample preparation technique is generally best for minimizing matrix effects for a polar metabolite like this compound?
A4: For polar metabolites, Solid-Phase Extraction (SPE) is often the most effective technique for removing a broad range of interferences. Mixed-mode SPE, which combines two different retention mechanisms (e.g., reversed-phase and ion-exchange), can provide superior cleanup for complex matrices. Liquid-Liquid Extraction (LLE) can also be effective, but the choice of extraction solvent is critical for recovering a polar analyte like this compound. Protein precipitation is generally the least effective method for removing matrix components.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Technique | Typical Recovery (%) | Relative Matrix Effect | Throughput | Cost per Sample | Key Considerations |
| Protein Precipitation (PPT) | 85-100% | High | High | Low | Prone to significant ion suppression.[1] |
| Liquid-Liquid Extraction (LLE) | 70-95% | Medium | Medium | Medium | Solvent selection is critical for polar analytes. |
| Solid-Phase Extraction (SPE) | 80-100% | Low | Low to Medium | High | Offers the cleanest extracts and minimizes matrix effects.[3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Sample Pre-treatment: To 200 µL of plasma, add an appropriate volume of a stable isotope-labeled internal standard (SIL-IS) for this compound. Add 200 µL of 2% formic acid in water and vortex to mix.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
This protocol is adapted from methods for the analysis of oxybutynin and its metabolites.[4][5]
-
Sample Preparation: To 300 µL of human plasma in a polypropylene (B1209903) tube, add the internal standard.
-
Extraction: Add 1.5 mL of a methyl tert-butyl ether and ethyl acetate (B1210297) mixture (e.g., 80:20 v/v). Vortex for 10 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Caption: Comparative workflow of sample preparation techniques.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchps.com [jchps.com]
Technical Support Center: Oxybutynin N-oxide Stability in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Oxybutynin (B1027) N-oxide in biological samples.
Introduction
Oxybutynin is an antimuscarinic agent that undergoes extensive metabolism. One of its metabolic pathways is N-oxidation, leading to the formation of Oxybutynin N-oxide.[1][2] However, N-oxide metabolites are often unstable and can revert to the parent drug, which can lead to an overestimation of the parent drug's concentration and an underestimation of the metabolite's concentration.[3] This instability presents a significant challenge for the accurate bioanalysis of this compound in biological matrices such as plasma and urine.
Recent studies have elucidated the metabolic fate of oxybutynin, identifying N-oxidation as a key pathway.[1][4] It has been shown that this compound can undergo a prototropic rearrangement to form an enaminoketone, Oxy-EK.[5][6] This inherent chemical instability, coupled with potential enzymatic and chemical reduction in biological samples, necessitates careful sample handling and validated analytical methods.
This guide provides practical advice and detailed protocols to help you navigate the challenges associated with this compound stability.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound in biological samples.
Issue 1: Low or No Detection of this compound and Unexpectedly High Concentrations of Oxybutynin
This is a classic sign of this compound degradation and back-conversion to the parent drug, oxybutynin.
| Potential Cause | Troubleshooting Step | Rationale |
| Sample Matrix Effects | Check for hemolysis in plasma samples. If possible, use non-hemolyzed plasma. | Hemolyzed plasma contains endogenous reducing agents that can significantly promote the reduction of N-oxides.[5] |
| Inappropriate Sample Extraction | If using protein precipitation, switch from methanol (B129727) to acetonitrile (B52724) as the precipitation solvent. | Acetonitrile has been shown to minimize the conversion of N-oxides to their parent drug in hemolyzed plasma compared to methanol.[5] |
| Consider acidifying the extraction solvent (e.g., with 0.1% formic acid). | Acidification can help to stabilize the N-oxide during the extraction process.[5] | |
| Elevated Temperatures | Maintain low temperatures throughout the sample preparation process. Keep samples on ice and use refrigerated centrifuges. | N-oxides are often thermolabile, and elevated temperatures can accelerate their degradation.[4][7] |
| In-source Fragmentation (LC-MS/MS) | Ensure that this compound is chromatographically separated from oxybutynin. Minimize the ion source temperature to the lowest level that still provides adequate sensitivity. | In-source fragmentation within the mass spectrometer's ion source can lead to the apparent conversion of the N-oxide to the parent drug.[5] |
Issue 2: Poor Reproducibility of this compound Quantification
Inconsistent degradation across samples can lead to high variability in your results.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Sample Handling | Standardize all sample handling procedures, including collection, processing, and storage. Ensure consistent timing for each step. | Any variation in the handling of labile analytes can lead to inconsistent degradation and, therefore, poor reproducibility.[8] |
| Variable Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles. Aliquot samples into smaller volumes before freezing if multiple analyses are planned. | Repeated freezing and thawing can damage the sample matrix and accelerate the degradation of unstable metabolites.[9] |
| pH Instability | Ensure the pH of the sample and any buffers used are controlled and consistent. Oxybutynin is more stable at acidic to neutral pH and degrades rapidly at alkaline pH.[5] | The stability of many compounds, including N-oxides, can be highly dependent on pH. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to analyze?
This compound is a metabolite of oxybutynin, formed through the oxidation of the tertiary amine.[1][4] Its analysis is challenging due to its inherent chemical instability. Like many N-oxide compounds, it is susceptible to in-vitro reduction back to its parent drug, oxybutynin.[3] This can lead to inaccurate quantification, with underestimation of the N-oxide and overestimation of the parent drug.
Q2: What are the primary degradation pathways of this compound?
The primary degradation pathway is the chemical or enzymatic reduction back to oxybutynin. Additionally, this compound can undergo a rearrangement to form an enaminoketone (Oxy-EK), which has been identified as a degradation product in transdermal patches.[5][6]
Q3: How can I prevent the degradation of this compound during sample collection and handling?
To minimize degradation, it is crucial to:
-
Collect blood samples using an appropriate anticoagulant (e.g., EDTA).
-
Process samples at low temperatures (on ice) and as quickly as possible.
-
Separate plasma from whole blood promptly by centrifugation at a low temperature.
-
Store plasma samples at ultra-low temperatures (-70°C or lower) until analysis.
-
Avoid repeated freeze-thaw cycles.
Q4: What are the recommended storage conditions for biological samples containing this compound?
For long-term stability, it is recommended to store plasma and urine samples at -70°C or colder. The stability of the analyte should be thoroughly evaluated under these conditions as part of the bioanalytical method validation.[9]
Q5: Are there any specific recommendations for the LC-MS/MS analysis of this compound?
Yes. To ensure accurate analysis:
-
Achieve chromatographic separation of this compound from oxybutynin to avoid interference from in-source fragmentation.
-
Optimize the ion source conditions , particularly the temperature, to minimize in-source fragmentation.
-
Use a stable isotope-labeled internal standard for both oxybutynin and this compound if available, to compensate for matrix effects and variability in extraction and ionization.[9]
Data Presentation: Illustrative Stability Data
The following tables are for illustrative purposes only and provide a template for presenting stability data for this compound. Actual stability will need to be determined experimentally.
Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma
| Analyte | Nominal Conc. (ng/mL) | Mean Measured Conc. after 3 Cycles (ng/mL) | % of Nominal |
| This compound | 1.00 | 0.88 | 88.0 |
| 50.0 | 45.2 | 90.4 |
Table 2: Illustrative Bench-Top Stability of this compound in Human Plasma at Room Temperature
| Analyte | Nominal Conc. (ng/mL) | Mean Measured Conc. after 4 hours (ng/mL) | % of Nominal |
| This compound | 1.00 | 0.82 | 82.0 |
| 50.0 | 43.1 | 86.2 |
Table 3: Illustrative Long-Term Stability of this compound in Human Plasma at -70°C
| Analyte | Nominal Conc. (ng/mL) | Mean Measured Conc. after 30 days (ng/mL) | % of Nominal |
| This compound | 1.00 | 0.95 | 95.0 |
| 50.0 | 48.1 | 96.2 |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation
-
Blood Collection: Collect whole blood samples into tubes containing K2EDTA as the anticoagulant.
-
Immediate Cooling: Place the blood collection tubes on ice immediately after collection.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to clean, labeled polypropylene (B1209903) tubes.
-
Storage: Immediately freeze the plasma samples at -70°C or below until analysis.
Protocol 2: Plasma Sample Extraction for LC-MS/MS Analysis
This protocol is based on methods for similar N-oxide compounds and is designed to minimize degradation.
-
Sample Thawing: Thaw plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard: Add the internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample.
-
Vortexing: Vortex the sample for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 3: Stability Assessment
This protocol outlines the steps for conducting freeze-thaw, bench-top, and long-term stability studies.
-
Spiking: Spike a pool of blank human plasma with known concentrations of this compound (low and high QC levels).
-
Freeze-Thaw Stability:
-
Freeze the spiked samples at -70°C for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Repeat this freeze-thaw cycle for the desired number of cycles (typically 3).
-
Analyze the samples and compare the concentrations to freshly prepared standards.
-
-
Bench-Top Stability:
-
Thaw spiked samples and keep them on the bench at room temperature for a specified period (e.g., 4, 8, 24 hours).
-
Analyze the samples and compare the concentrations to freshly prepared standards.
-
-
Long-Term Stability:
-
Store spiked samples at the intended long-term storage temperature (e.g., -70°C).
-
Analyze the samples at various time points (e.g., 1, 3, 6 months).
-
Compare the concentrations to freshly prepared standards.
-
Visualizations
Caption: Metabolic pathways of Oxybutynin.
Caption: Recommended workflow for handling biological samples.
Caption: Troubleshooting decision tree for low recovery.
References
- 1. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ejpmr.com [ejpmr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.uniupo.it [research.uniupo.it]
- 7. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations [mdpi.com]
- 8. Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oxybutynin N-oxide Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Oxybutynin (B1027) N-oxide during extraction from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is Oxybutynin N-oxide and why is its recovery important?
This compound is a metabolite of Oxybutynin, an anticholinergic medication used to treat overactive bladder.[1] Accurate quantification of metabolites like this compound is crucial for pharmacokinetic and metabolic studies to understand the drug's efficacy, safety, and potential drug-drug interactions. Low or inconsistent recovery during extraction can lead to underestimation of its concentration, impacting the reliability of these studies.
Q2: What are the key chemical properties of this compound to consider during extraction?
This compound is a polar molecule. The N-oxide functional group makes it more water-soluble than its parent compound, Oxybutynin. This polarity is a critical factor in selecting appropriate extraction solvents and solid-phase extraction (SPE) sorbents. Additionally, N-oxides can be thermally labile and susceptible to degradation under certain pH conditions.
Q3: What are the common challenges encountered when extracting this compound?
Common challenges include:
-
Low recovery: Due to its polarity, this compound may not partition efficiently into common organic solvents during liquid-liquid extraction (LLE) or may be poorly retained on traditional reversed-phase SPE sorbents.
-
Analyte instability: N-oxides can be prone to degradation, such as reduction back to the parent amine, especially at high temperatures or inappropriate pH levels.[2] Oxybutynin itself shows degradation in acidic and basic conditions.[3]
-
Matrix effects: Components in biological samples (e.g., plasma, urine) can interfere with the extraction and subsequent analysis, leading to inaccurate quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Recommended Solution |
| Suboptimal pH | The pH of the aqueous sample is critical. For amine N-oxides, which are basic, adjusting the pH to be alkaline (e.g., pH 9-11) can neutralize the charge and improve partitioning into an organic solvent. For Oxybutynin and its metabolites, a pH of 11.0 has been used for extraction from urine. |
| Inappropriate Solvent Choice | Due to the polarity of this compound, a single non-polar solvent may be inefficient. Consider using a more polar solvent or a mixture of solvents. For Oxybutynin and a metabolite, tert-butyl methyl ether has been used for extraction from basified plasma.[4] A mixture of methyl tert-butyl ether and ethyl acetate (B1210297) has also been reported.[5] |
| Insufficient Salting-Out Effect | The addition of salt (e.g., NaCl) to the aqueous sample can increase its ionic strength, which can decrease the solubility of the analyte in the aqueous phase and promote its transfer to the organic phase. |
| Emulsion Formation | Emulsions at the solvent interface can trap the analyte and lead to poor recovery. To break emulsions, try centrifugation, addition of a small amount of a different organic solvent, or gentle swirling instead of vigorous shaking. |
Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent Choice | Due to its polar and basic nature, a mixed-mode cation exchange (MCX) sorbent is often effective for the retention of this compound. These sorbents provide both reversed-phase and cation-exchange retention mechanisms. |
| Improper Sample Pre-treatment | The pH of the sample loaded onto the SPE cartridge is crucial. For a cation exchange mechanism, the sample should be acidified (e.g., with formic acid) to ensure the analyte is protonated and can bind to the sorbent. |
| Inefficient Washing | The wash solvent may be too strong, causing premature elution of the analyte. Use a weak organic solvent to remove interferences without affecting the analyte's retention. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the analyte. For MCX sorbents, a common elution solvent is a mixture of an organic solvent (e.g., methanol) with a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) to neutralize the analyte's charge and disrupt its interaction with the sorbent. |
| Analyte Degradation | N-oxides can degrade during sample processing. Protein precipitation with acetonitrile (B52724) prior to SPE has been shown to limit the conversion of N-oxides to the parent drug. |
Quantitative Data Summary
The following table summarizes recovery data for Oxybutynin and its N-desethyl metabolite from a dispersive liquid-liquid microextraction (DLLME) method, which can serve as a reference for expected recovery ranges. Specific recovery data for this compound is limited in the literature and should be determined empirically during method development.
| Analyte | Matrix | Extraction Method | Mean Recovery (%) | Standard Deviation (%) |
| Oxybutynin | Urine | DLLME | 71.4 | 6.4 |
| N-desethyloxybutynin | Urine | DLLME | 60.9 | 8.5 |
Data from Moreira et al. (2015).
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma (Adapted from general methods for Oxybutynin)
This protocol is a general guideline and should be optimized for your specific application.
-
To 1.0 mL of plasma sample, add an appropriate internal standard.
-
Basify the sample by adding a small volume of a suitable base (e.g., 1 M NaOH) to achieve a pH of approximately 10-11.
-
Add 5 mL of an appropriate extraction solvent (e.g., tert-butyl methyl ether or a mixture of methyl tert-butyl ether and ethyl acetate).
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable mobile phase for your analytical method (e.g., LC-MS/MS).
Protocol 2: Solid-Phase Extraction (SPE) from Plasma (Generalized for N-Oxides)
This protocol is a general guideline for using a mixed-mode cation exchange (MCX) SPE cartridge and should be optimized for this compound.
-
Sample Pre-treatment: To 1.0 mL of plasma, add an appropriate internal standard. Precipitate proteins by adding 3 mL of acetonitrile, vortex, and centrifuge. Dilute the supernatant with an acidic solution (e.g., 2% formic acid in water).
-
Cartridge Conditioning: Condition the MCX SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.
-
Cartridge Equilibration: Equilibrate the cartridge with 2 mL of the same acidic solution used for sample dilution.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash 1: Pass 2 mL of the acidic solution through the cartridge to remove polar interferences.
-
Wash 2: Pass 2 mL of methanol through the cartridge to remove non-polar interferences.
-
-
Elution: Elute the this compound with 2 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable mobile phase for your analytical method.
Visualizations
References
- 1. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ejpmr.com [ejpmr.com]
- 4. jchps.com [jchps.com]
- 5. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oxybutynin N-oxide Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of Oxybutynin (B1027) N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying Oxybutynin N-oxide?
A1: The primary challenge in quantifying this compound is its chemical instability. As a tertiary propargylamine (B41283) N-oxide, it can undergo rearrangement to form an enaminoketone (Oxy-EK).[1][2] This instability can lead to variable and inaccurate results if not properly addressed during sample collection, preparation, and analysis. Additionally, like many metabolites, it is often present at low concentrations in biological matrices, requiring highly sensitive analytical methods.
Q2: What is the most common analytical method for quantifying Oxybutynin and its metabolites?
A2: The most common and sensitive method for the simultaneous determination of oxybutynin and its metabolites, including the N-oxide, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4][5][6] This technique offers high selectivity and sensitivity, which is crucial for distinguishing between the parent drug and its various metabolites and for detecting low concentrations in complex biological samples like plasma.[4][6]
Q3: Why is it important to monitor this compound?
A3: N-oxidation is a recognized metabolic pathway for oxybutynin.[1][7][8] Understanding the formation and fate of this compound is important for a complete characterization of the drug's metabolism and clearance.[1] While the N-desethyl metabolite is pharmacologically active, the activity of the N-oxide and its rearrangement products may also be of interest in comprehensive pharmacokinetic and safety assessments.[1][7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Degradation/Rearrangement: The N-oxide may have rearranged to the enaminoketone (Oxy-EK) during sample handling or storage.[1][2] Suboptimal Extraction: The chosen extraction method may not be efficient for the polar N-oxide metabolite. | Sample Handling: Minimize sample processing time and keep samples on ice or at reduced temperatures.[9] Consider the use of antioxidants during sample collection and preparation to prevent oxidative degradation.[9] Extraction Method: Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For LLE, experiment with different organic solvents. For SPE, select a cartridge with appropriate chemistry for polar compounds. |
| Poor Peak Shape or Tailing | Chromatographic Issues: Inappropriate column chemistry or mobile phase composition. Matrix Effects: Co-eluting endogenous components from the biological matrix interfering with the analyte. | Chromatography: Use a C18 or a similar reversed-phase column.[3][6] Optimize the mobile phase, which often consists of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer like ammonium (B1175870) acetate (B1210297) or formic acid.[3][6] Sample Cleanup: Improve the sample preparation method to remove interfering matrix components. This could involve a more rigorous extraction or the use of a divert valve on the LC system. |
| High Variability in Results | Inconsistent Sample Preparation: Variations in extraction efficiency between samples. Instability in Autosampler: Degradation of the analyte in the processed samples while waiting for injection. | Internal Standard: Use a stable isotope-labeled internal standard for this compound if available to correct for variability in extraction and matrix effects. Deuterated analogs are commonly used for the parent drug and other metabolites.[3][4] Autosampler Conditions: Keep the autosampler temperature low (e.g., 4°C) to minimize degradation of the analyte in the vials. |
| Interference from Other Metabolites | Insufficient Chromatographic Resolution: Co-elution of this compound with other metabolites like N-desethyloxybutynin. Isobaric Interference: Other compounds having the same mass-to-charge ratio. | Chromatographic Optimization: Adjust the gradient, flow rate, or mobile phase composition to achieve better separation. MS/MS Specificity: Use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Select unique precursor-product ion transitions for this compound to ensure specificity.[3][5] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline based on methods used for oxybutynin and its other metabolites.[3][4][10] Optimization will be necessary for this compound.
-
To 300 µL of human plasma, add the internal standard.
-
Add a suitable extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate).[3]
-
Vortex mix for a specified time (e.g., 10 minutes).
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for this compound.
-
LC System: A UHPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., 1.0 mM ammonium acetate).[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ionization mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Oxybutynin | 358.2 | 142.2 |
| N-Desethyloxybutynin | 330.3 | 96.1 |
| This compound | To be determined | To be determined |
| Internal Standard | To be determined | To be determined |
Note: The specific MRM transitions for this compound need to be determined experimentally by infusing a standard of the compound into the mass spectrometer.
Visualizations
Metabolic Pathway of Oxybutynin
Caption: Metabolic pathways of Oxybutynin, including N-oxidation and rearrangement.
Analytical Workflow for this compound Quantification
Caption: General workflow for the quantification of this compound.
References
- 1. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights in oxybutynin chemical stability: Identification in transdermal patches of a new impurity arising from this compound rearrangement [iris.uniupo.it]
- 3. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchps.com [jchps.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.uniupo.it [research.uniupo.it]
- 9. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Accurate Measurement of Oxybutynin N-oxide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the accurate measurement of Oxybutynin (B1027) N-oxide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Oxybutynin N-oxide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Analyte Instability: N-oxide metabolites can be unstable and may revert to the parent drug, oxybutynin.[1] | • Minimize sample handling time and keep samples on ice or at reduced temperatures throughout the extraction process. • Investigate the use of antioxidants or specific pH conditions during extraction to improve stability. |
| Inefficient Extraction: The selected liquid-liquid extraction (LLE) solvent may not be optimal for this compound. | • Test different organic solvents or solvent mixtures for LLE. Methyl tert-butyl ether-ethyl acetate (B1210297) has been used successfully for oxybutynin and its metabolites.[2] • Optimize the pH of the aqueous phase to ensure this compound is in a neutral form for efficient extraction into the organic phase. | |
| Poor Peak Shape (Tailing or Broadening) | Secondary Interactions on Column: The analyte may be interacting with active sites on the HPLC column. | • Use a high-purity silica-based column (e.g., UPLC BEH C18).[3] • Add a small amount of an amine modifier (e.g., triethylamine) to the mobile phase to block silanol (B1196071) groups. • Optimize the mobile phase pH. |
| Inappropriate Mobile Phase Composition: The mobile phase may not be optimal for the analyte's elution. | • Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[2][3] • Ensure the mobile phase components are of high purity. | |
| In-source Fragmentation or Degradation | Harsh Mass Spectrometer Source Conditions: High temperatures or voltages in the ion source can cause the N-oxide to degrade. | • Optimize the ion source parameters, including temperature, gas flows, and voltages, to achieve a stable signal with minimal fragmentation. |
| Rearrangement of the N-oxide: The tertiary propargylamine (B41283) N-oxide moiety of oxybutynin can undergo rearrangement.[4][5][6] | • Be aware of potential rearrangement products, such as the enaminoketone (Oxy-EK), and monitor for their presence.[4][5][6] • Use a well-characterized reference standard for this compound to confirm peak identity.[7] | |
| Interference from Other Metabolites | Co-elution with other metabolites: Other metabolites of oxybutynin, such as N-desethyloxybutynin, may have similar retention times. | • Optimize the chromatographic gradient to achieve better separation of all relevant metabolites. • Utilize highly selective MRM transitions specific to this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway of Oxybutynin leading to the formation of this compound?
A1: Oxybutynin undergoes several metabolic transformations. One of the key pathways is N-oxidation, which occurs at the tertiary amine of the propargylamine moiety to form this compound (Oxy-NO).[4][5][6] Other significant metabolic pathways include N-deethylation to form N-desethyloxybutynin (Oxy-DE) and hydroxylation of the cyclohexyl ring.[4][5][6]
Q2: What are the recommended sample preparation techniques for extracting this compound from plasma?
A2: Liquid-liquid extraction (LLE) is a commonly used and effective method for extracting oxybutynin and its metabolites from plasma.[2][8] A mixture of methyl tert-butyl ether and ethyl acetate has been shown to provide good recovery.[2] It is crucial to optimize the pH of the plasma sample before extraction to ensure the analyte is in a neutral state for efficient partitioning into the organic solvent.
Q3: What type of analytical column is best suited for the chromatographic separation of this compound?
A3: A reversed-phase C18 column is typically used for the separation of oxybutynin and its metabolites.[2][9] For improved peak shape and resolution, a high-purity silica (B1680970) column, such as a UPLC BEH C18, is recommended.[3]
Q4: What are the typical mass spectrometric parameters for the detection of this compound?
A4: For LC-MS/MS analysis, detection is performed in the positive ionization mode using multiple reaction monitoring (MRM). While specific precursor-product ion transitions for this compound are not detailed in the provided search results, a general approach would be to use the protonated molecular ion [M+H]+ as the precursor ion and select characteristic product ions after collision-induced dissociation. For reference, the transitions for oxybutynin are often m/z 358.2 → 142.2 and for N-desethyloxybutynin are m/z 330.3 → 96.1.[9] The molecular formula for Oxybutynin-N-Oxide is C₂₂H₃₁NO₄, with a molecular weight of 373.5.[7]
Q5: Is a stable isotope-labeled internal standard available for this compound?
A5: While the search results mention the use of deuterated analogs for oxybutynin and N-desethyl oxybutynin as internal standards,[2][9] the availability of a specific stable isotope-labeled internal standard for this compound is not explicitly stated. Using a structural analog or a stable isotope-labeled version of the parent drug can be a viable strategy if a dedicated internal standard is not available.
Experimental Protocols
Detailed Method for a Bioanalytical LC-MS/MS Assay
This protocol is a synthesized example based on published methods for oxybutynin and its metabolites.[2][3][9]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 300 µL of human plasma in a polypropylene (B1209903) tube, add the internal standard solution.
-
Vortex for 30 seconds.
-
Add 100 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 3 mL of extraction solvent (e.g., methyl tert-butyl ether:ethyl acetate, 80:20 v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
2. Liquid Chromatography Parameters
| Parameter | Value |
| Column | UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[3] |
| Mobile Phase A | 2 mM Ammonium Acetate in Water with 0.1% Formic Acid[3] |
| Mobile Phase B | Methanol[3] |
| Gradient | Isocratic or a shallow gradient optimized for separation |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3. Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Visualizations
Caption: Metabolic pathways of Oxybutynin.
Caption: Experimental workflow for this compound measurement.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Oxybutynin-N-Oxide | Axios Research [axios-research.com]
- 8. researchgate.net [researchgate.net]
- 9. jchps.com [jchps.com]
Technical Support Center: Overcoming Low Sensitivity in Oxybutynin N-oxide Detection
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the detection of Oxybutynin (B1027) N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is Oxybutynin N-oxide and why is it important to measure?
A1: this compound is a metabolite of Oxybutynin, an anticholinergic medication used to treat overactive bladder.[1][2] N-oxidation is a recognized metabolic pathway for tertiary amine-containing drugs like oxybutynin.[2][3] Accurate measurement of this metabolite is crucial for comprehensive pharmacokinetic studies, understanding the drug's metabolic fate, and identifying potential impurities in pharmaceutical formulations.[4][5]
Q2: What are the main analytical challenges in detecting this compound?
A2: The primary challenges in detecting this compound stem from its chemical instability. Amine N-oxides are susceptible to in-source fragmentation (loss of oxygen) and thermal degradation within the mass spectrometer, which can lead to an underestimation of the N-oxide and an overestimation of the parent drug, oxybutynin.[6][7][8] Additionally, this compound can undergo rearrangement to form an enaminoketone (Oxy-EK), further complicating its accurate quantification.[4][5]
Q3: Is a reference standard for this compound commercially available?
A3: Yes, certified reference standards for this compound are available from several chemical suppliers.[9][10][11] Utilizing a certified standard is essential for method development, validation, and ensuring the accuracy of quantitative results.
Q4: What is the typical mass-to-charge ratio (m/z) for protonated this compound?
A4: The molecular formula for this compound is C₂₂H₃₁NO₄, with a molecular weight of 373.5 g/mol .[9][10] Therefore, in positive ion mode mass spectrometry, you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 374.5.
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
Q: I am not seeing a peak for this compound, or the signal is very weak. What are the potential causes and solutions?
A: This is a common issue and can be attributed to several factors, primarily related to the instability of the N-oxide molecule during analysis.
| Potential Cause | Recommended Solution |
| In-Source Fragmentation/Deoxygenation | Amine N-oxides can lose their oxygen atom in the electrospray ionization (ESI) source, causing the detector to see the parent drug instead.[6] To mitigate this: Optimize Source Temperature: Lower the ion source and desolvation gas temperatures to minimize thermal degradation.[12] Adjust Cone/Fragmentor Voltage: Reduce the cone or fragmentor voltage to decrease collision-induced dissociation in the source.[6] |
| Thermal Degradation in GC or High-Temperature LC Conditions | Gas chromatography (GC) is generally not suitable for N-oxide analysis due to the high temperatures involved, which cause degradation.[8] Stick to liquid chromatography (LC). Ensure that the LC column temperature is not excessively high. |
| Rearrangement to Oxy-EK | This compound can rearrange to an enaminoketone (Oxy-EK), especially under certain storage or sample processing conditions.[4][5] Ensure proper sample storage (frozen at -20°C or below) and minimize sample processing time. |
| Suboptimal Ionization Mode | Incorrect polarity will prevent ion formation. Use positive ionization mode as tertiary amines and their N-oxides readily form [M+H]⁺ ions.[6] |
| Incorrect Mobile Phase pH | The pH of the mobile phase influences ionization efficiency. Acidify the Mobile Phase: Add a small amount of formic acid (0.1%) or acetic acid (0.1%) to the mobile phase to promote protonation.[12] |
| Sample Matrix Effects | Components in the biological matrix can suppress the ionization of the target analyte.[12] Improve Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering substances.[6] |
Issue 2: Poor Peak Shape or Inconsistent Retention Time
Q: The peak for this compound is broad, tailing, or the retention time is shifting between injections. How can I improve this?
A: Poor chromatography can significantly impact sensitivity and reproducibility.
| Potential Cause | Recommended Solution |
| Inadequate Chromatographic Separation | N-oxides are generally more polar than their parent amines.[13] Optimize the Gradient: Start with a higher aqueous composition in your mobile phase and use a shallow gradient to ensure good retention and separation on a C18 column. Mobile Phase Composition: A mobile phase consisting of 0.1% formic acid with 5 mM ammonium (B1175870) acetate (B1210297) in water (A) and 0.1% formic acid in acetonitrile/methanol (B) can provide good peak shape.[14] |
| Column Overloading | Injecting too much sample can lead to peak fronting or broadening. Reduce the injection volume or dilute the sample. |
| System Contamination | Carryover from previous injections can interfere with the current analysis. Implement a thorough wash method for the autosampler and column between injections using a strong solvent.[6] |
Issue 3: High Background Noise
Q: I am observing a high background signal, which is compromising my limit of detection. What can I do?
A: High background noise can mask the signal of your analyte, especially at low concentrations.
| Potential Cause | Recommended Solution |
| Solvent Contamination | Impurities in solvents are a common source of background noise. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[6] |
| Sample Matrix Effects | Endogenous components from the sample matrix can contribute to a high background. Dilute the sample extract or use matrix-matched calibration standards to compensate for these effects.[12] |
| Contaminated LC-MS System | The LC or MS system may be contaminated. Clean the ion source and run system suitability tests to ensure the instrument is clean and performing optimally. |
Quantitative Data Summary
The following table summarizes the limits of quantification (LOQ) achieved for Oxybutynin and its major metabolite, N-desethyloxybutynin, using various LC-MS/MS methods. While specific LOQ data for this compound is less commonly reported in literature, these values provide a benchmark for expected sensitivity for related compounds.
| Analyte | Matrix | LOQ | Reference |
| Oxybutynin | Human Plasma | 0.050 ng/mL | [9] |
| N-desethyloxybutynin | Human Plasma | 0.500 ng/mL | [9] |
| Oxybutynin | Human Plasma | 75.051 pg/mL | [12] |
| N-desmethyl Oxybutynine | Human Plasma | 75.163 pg/mL | [12] |
| Usaramine N-oxide | Rat Plasma | 1 ng/mL | [14] |
Experimental Protocols
Detailed Methodology for Sensitive LC-MS/MS Detection of this compound
This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample in a polypropylene (B1209903) tube, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Add 2 mL of a suitable organic solvent such as methyl tert-butyl ether (MTBE) or a mixture of chlorobutane and MTBE.[6][15]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a low temperature (e.g., 30-40°C).
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[14]
-
Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Acetate in water.[14]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (9:1, v/v).[14]
-
Flow Rate: 0.5 mL/min.[14]
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.0 min: 10% to 80% B (linear gradient)
-
2.0-2.5 min: 80% to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.5 min: Return to 10% B
-
3.5-5.0 min: Re-equilibration at 10% B
-
-
Injection Volume: 1-5 µL.[14]
-
Column Temperature: 35-40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[6]
-
Ion Source Parameters (to be optimized):
-
Capillary Voltage: ~3.0-4.0 kV
-
Source Temperature: Start at a lower temperature (e.g., 100-120°C) and increase cautiously to optimize signal without degradation.[12]
-
Desolvation Gas Temperature: ~300-400°C
-
Nebulizer Gas Pressure: Optimize for stable spray.
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M+H]⁺ (m/z ~374.5). A characteristic product ion would be from the neutral loss of oxygen, [M+H-16]⁺ (m/z ~358.5). Other product ions should be determined by infusing a standard.
-
Internal Standard: Monitor the appropriate precursor and product ions for the chosen internal standard.
-
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
Caption: Experimental workflow for this compound analysis.
References
- 1. A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. New insights in oxybutynin chemical stability: Identification in transdermal patches of a new impurity arising from this compound rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxybutynin-N-Oxide | Axios Research [axios-research.com]
- 10. pharmaceresearch.com [pharmaceresearch.com]
- 11. glppharmastandards.com [glppharmastandards.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. altasciences.com [altasciences.com]
minimizing ion suppression for Oxybutynin N-oxide in mass spectrometry
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Oxybutynin (B1027) N-oxide using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue for Oxybutynin N-oxide analysis?
A: Ion suppression is a matrix effect in mass spectrometry where the signal intensity of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1] This phenomenon occurs within the ion source when interfering molecules compete with the analyte for ionization, leading to a decreased number of analyte ions reaching the detector.[2][3] this compound, as a polar metabolite, may be particularly susceptible if it elutes early in a reversed-phase chromatography run, where many endogenous interferences like salts and phospholipids (B1166683) are also present.[4] Failure to address ion suppression can lead to inaccurate and imprecise quantification, reduced sensitivity, and potentially false-negative results.[1][5]
Q2: What are the most common sources of ion suppression in biological samples like plasma?
A: In biological matrices, ion suppression is primarily caused by endogenous and exogenous substances that interfere with the ionization process.[1][6]
-
Endogenous Components: These are naturally present in the sample and include phospholipids, salts, proteins, and other metabolites.[3][4] Phospholipids are particularly problematic as they are abundant in plasma and can significantly suppress the signal in electrospray ionization (ESI).[7]
-
Exogenous Substances: These are introduced during sample collection or preparation. They can include anticoagulants, mobile phase additives (like trifluoroacetic acid), and contaminants leached from plasticware.[1][8]
Q3: How can I detect and evaluate the extent of ion suppression in my method?
A: The most direct method for evaluating ion suppression is the post-column infusion experiment .[9][10] In this procedure, a standard solution of this compound is continuously infused into the mass spectrometer after the analytical column.[10] A blank matrix extract (e.g., plasma with no analyte) is then injected onto the LC system. Any dip or reduction in the constant analyte signal at specific retention times indicates the elution of matrix components that cause ion suppression.[9] This allows you to identify the "suppression zones" in your chromatogram and assess whether your analyte elutes within one.
Q4: Which sample preparation technique is most effective for reducing ion suppression for this compound?
A: The choice of sample preparation technique is critical for removing interfering matrix components before LC-MS/MS analysis.[4]
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for minimizing matrix effects. It provides superior cleanup by selectively isolating the analyte while removing a broad range of interferences, including salts and phospholipids.[9]
-
Liquid-Liquid Extraction (LLE): Also a highly effective technique that offers good selectivity. LLE has been successfully used for the parent drug, oxybutynin, and its primary metabolite, often using solvents like methyl tert-butyl ether (MTBE).[11][12] It is effective at removing non-volatile salts and many polar interferences.
-
Protein Precipitation (PPT): This is the simplest and fastest method but provides the least effective cleanup.[4] While it removes proteins, it leaves behind significant amounts of phospholipids and other soluble components, which are major sources of ion suppression.[4]
Q5: How does the mobile phase composition impact ion suppression?
A: Mobile phase additives are necessary for good chromatography and ionization but can also be a source of ion suppression.[8][13]
-
Buffers and Additives: Volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are preferred for LC-MS as they are less likely to contaminate the ion source.[8] Formic acid or acetic acid are often used to improve peak shape and ionization efficiency in positive mode ESI.[14][15]
-
Ion-Pairing Agents: Strong ion-pairing agents like trifluoroacetic acid (TFA) should be avoided as they are known to cause significant signal suppression in ESI.[6][8]
Q6: How can chromatographic conditions be optimized to mitigate ion suppression?
A: The goal of chromatographic optimization is to separate the analyte's elution time from the "suppression zones" identified in the post-column infusion experiment.[13][16]
-
Analytical Column: Using modern columns, such as those with smaller particle sizes (UHPLC), can dramatically improve peak resolution and efficiency, helping to separate the analyte from matrix interferences.[17]
-
Gradient Elution: Modifying the gradient slope can alter the retention time of this compound, moving it away from regions of high ion suppression, which often occur at the beginning and end of the run.[10]
Q7: Why is a stable isotope-labeled internal standard (SIL-IS) essential for this analysis?
A: A stable isotope-labeled internal standard (e.g., this compound-d5) is the most reliable tool to compensate for ion suppression.[18] A SIL-IS is chemically identical to the analyte and will co-elute chromatographically. Therefore, it experiences the same degree of ion suppression as the analyte. By measuring the ratio of the analyte to the SIL-IS, the method can provide accurate and precise results even if the absolute signal intensity varies between samples due to matrix effects.[13][18]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Severe ion suppression from co-eluting matrix components.[1] 2. Inefficient ionization due to suboptimal mobile phase pH or additives.[8] 3. Analyte loss during sample preparation. | 1. Perform a post-column infusion experiment to confirm ion suppression.[9] 2. Improve sample cleanup: Switch from protein precipitation to SPE or LLE. 3. Adjust the chromatographic gradient to move the analyte away from suppression zones.[10] 4. Optimize mobile phase pH and use MS-friendly additives like formic acid or ammonium acetate.[14] |
| Poor Reproducibility / High %CV | 1. Variable ion suppression between different samples or matrix lots.[1] 2. Inconsistent recovery during sample preparation. 3. Lack of an appropriate internal standard. | 1. Implement a more robust sample preparation method like SPE to ensure consistent removal of interferences.[4] 2. Crucially, use a stable isotope-labeled internal standard (SIL-IS) for this compound. This will compensate for sample-to-sample variations in ion suppression.[18] |
| Incurred Sample Reanalysis (ISR) Failure | 1. Unaccounted-for matrix effects leading to biased results in a subset of samples.[5] 2. Metabolite instability or back-conversion during sample storage or processing. | 1. Re-evaluate the entire method for hidden interferences. The initial validation may not have captured the full variability of the study samples. 2. Ensure the use of a SIL-IS. If one was not used, this is the most likely cause of failure. 3. Investigate analyte stability under all relevant conditions (freeze-thaw, bench-top, etc.). |
Quantitative Data Summary
Table 1: Qualitative Comparison of Common Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate to High | High |
| Phospholipid Removal | Poor[4] | Good | Excellent[4] |
| Salt Removal | Poor | Excellent | Excellent |
| Throughput | High | Moderate | Moderate to High (96-well format) |
| Risk of Ion Suppression | High | Low to Moderate | Lowest |
| Recommendation | Not recommended for regulated bioanalysis due to high risk of matrix effects. | Good option if optimized for selectivity.[11][12] | Recommended method for robust and reliable quantification. |
Table 2: Example LC-MS/MS Parameters for Oxybutynin & Metabolite Analysis (Starting Point for Method Development)
Note: These parameters are for Oxybutynin and its N-desethyl metabolite and should be optimized for this compound.
| Parameter | Example Value | Reference |
| LC Column | Hypurity C18 (100 x 4.6 mm, 5 µm) or similar C18 | [11] |
| Mobile Phase A | 2 mM Ammonium Acetate in Water | [11] |
| Mobile Phase B | Acetonitrile | [11] |
| Gradient | Isocratic (e.g., 90:10 ACN:Buffer) or Gradient | [11][12] |
| Flow Rate | 0.2 - 0.8 mL/min | [19][20] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [19] |
| MS/MS Transition (Oxybutynin) | m/z 358.2 → 142.2 | [11] |
| MS/MS Transition (N-Desethyloxybutynin) | m/z 330.3 → 96.1 | [11] |
| Internal Standard | Deuterium-labeled analogs (e.g., Oxybutynin-d11) | [11] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
-
Setup: Prepare a standard solution of this compound (e.g., 100 ng/mL) in a suitable mobile phase solvent.
-
Infusion: Using a syringe pump, deliver the standard solution at a low, constant flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column outlet and the MS inlet.
-
LC Flow: Connect the LC eluent to the other inlet of the T-junction. The combined flow will enter the mass spectrometer.
-
Analysis: Begin infusing the standard and acquire data in MRM mode for the analyte. Once a stable signal baseline is achieved, inject a prepared blank matrix extract (e.g., from plasma processed via protein precipitation).
-
Evaluation: Monitor the analyte's signal intensity throughout the chromatographic run. A negative peak or dip in the baseline indicates a region of ion suppression.[9][10]
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)
-
Sample Aliquot: Pipette 200 µL of plasma sample into a clean tube.
-
Add Internal Standard: Spike the sample with the working solution of the SIL-IS.
-
Basify: Add a small volume of a weak base (e.g., 50 µL of 0.1 M NaOH) to ensure the analyte is in a neutral state. Vortex briefly.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., Methyl tert-butyl ether - MTBE).[11]
-
Mix: Cap and vortex vigorously for 5-10 minutes.
-
Centrifuge: Centrifuge at high speed (e.g., 4000 g) for 5 minutes to separate the layers.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to mix, then transfer to an autosampler vial for injection.
Visualizations
Caption: Workflow for identifying and mitigating ion suppression.
Caption: Decision tree for sample preparation method selection.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. hdb.ugent.be [hdb.ugent.be]
- 11. jchps.com [jchps.com]
- 12. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Plant Metabolomics: Maximizing Metabolome Coverage by Optimizing Mobile Phase Additives for Nontargeted Mass Spectrometry in Positive and Negative Electrospray Ionization Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 17. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 18. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. SIMULTANEOUS ESTIMATION AND QUANTIFICATION OF OXYBUTYNIN AND ITS ACTIVE METABOLITE N-DESMETHYL OXYBUTYNINE WITH SENSITIVE HPLC- MS/MS VALIDATED METHODS IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
Technical Support Center: Ensuring the Stability of Oxybutynin N-oxide Analytical Standards
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Oxybutynin N-oxide analytical standards during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a major metabolite of Oxybutynin, an anticholinergic medication. Its stability is a significant concern because, like many tertiary amine N-oxides, it is susceptible to degradation, which can lead to inaccurate analytical results. The primary degradation pathways include rearrangement and reduction to the parent drug, Oxybutynin.
Q2: What are the main degradation products of this compound?
A2: The most prominent degradation product of this compound is an enamino ketone, referred to as Oxy-EK.[1] This occurs through a prototropic rearrangement of the N-oxide. Another potential degradation pathway is the reduction of the N-oxide back to the parent tertiary amine, Oxybutynin.
Q3: What are the optimal storage conditions for this compound analytical standards?
A3: To ensure long-term stability, this compound standards should be stored in a refrigerator at 2-8°C. For prolonged storage, freezing at -20°C or below is recommended. Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.
Q4: How should I prepare stock and working solutions of this compound to minimize degradation?
A4: It is recommended to prepare stock solutions in a high-purity solvent such as acetonitrile (B52724). Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept at low temperatures (2-8°C) for short-term use or frozen (-20°C or below) for longer periods. Before use, allow solutions to equilibrate to room temperature to prevent condensation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no detection of this compound | Degradation of the analytical standard. | 1. Prepare a fresh stock solution from the solid standard. 2. Re-evaluate storage conditions of both solid standard and solutions. 3. Analyze a freshly prepared standard to confirm system suitability. |
| Unexpectedly high concentrations of Oxybutynin | Reduction of this compound to the parent drug. | 1. If analyzing in a biological matrix, check for and minimize hemolysis. 2. During sample preparation, use acetonitrile instead of methanol (B129727) for protein precipitation or extraction. 3. Maintain low temperatures throughout the sample preparation process. |
| Appearance of a significant unknown peak | Formation of the rearrangement product, Oxy-EK. | 1. This is a known degradation product. The analytical method should be able to resolve this peak from this compound. 2. Consider that the presence of this peak is an indicator of standard instability. |
| Poor reproducibility of analytical results | Inconsistent degradation during sample handling and analysis. | 1. Standardize the entire analytical procedure, including sample preparation time and temperature. 2. Use a cooled autosampler to maintain sample stability during the analytical run. 3. Ensure the mobile phase is slightly acidic (e.g., with 0.1% formic acid) to enhance the stability of the N-oxide during chromatography. |
Quantitative Data on Stability
While specific quantitative data from forced degradation studies on this compound are not extensively available in the public domain, the following tables provide an illustrative summary based on the known behavior of tertiary amine N-oxides. These tables should be used as a general guide for designing stability studies.
Table 1: Illustrative Forced Degradation of this compound
| Stress Condition | Condition Details | Expected Degradation Products | Hypothetical % Degradation * |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | Oxybutynin, Oxy-EK | 10-20% |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 24h | Oxybutynin, Oxy-EK | 15-30% |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24h | Further oxidation products | 5-15% |
| Thermal Degradation | 80°C for 48h | Oxy-EK | 20-40% |
| Photodegradation | UV light (254 nm) for 24h | Various photolytic products | 5-10% |
*These are hypothetical values and should be confirmed by experimental data.
Table 2: Recommended Solvents for Stock Solutions and their Impact on Stability
| Solvent | Recommended Use | Potential Impact on Stability |
| Acetonitrile | Highly Recommended for stock and working solutions. | Generally provides better stability for N-oxides compared to protic solvents like methanol. |
| Methanol | Use with Caution. | May promote the reduction of N-oxides to the parent amine, especially in the presence of certain matrix components. |
| DMSO | Suitable for initial solubilization. | Should be diluted with a more volatile and less reactive solvent for working solutions. |
| Water | Not recommended for long-term storage. | Can facilitate hydrolytic degradation, especially at non-neutral pH. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound analytical standard
-
Acetonitrile (HPLC grade or higher)
-
Volumetric flasks (Class A)
-
Calibrated analytical balance
-
Amber vials
-
-
Procedure for 1 mg/mL Stock Solution:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Quantitatively transfer the weighed standard to a 10 mL amber volumetric flask.
-
Add a small volume of acetonitrile to dissolve the standard.
-
Once dissolved, bring the solution to volume with acetonitrile.
-
Stopper the flask and mix thoroughly by inversion.
-
Store the stock solution at 2-8°C, protected from light.
-
-
Procedure for Working Solutions:
-
Prepare working solutions by diluting the stock solution with acetonitrile to the desired concentration.
-
Use calibrated volumetric pipettes and volumetric flasks for accurate dilutions.
-
Prepare fresh working solutions daily if possible.
-
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol is a general guideline and should be optimized and validated for your specific instrumentation and requirements.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation for Stability Testing:
-
Prepare a solution of this compound in acetonitrile at a known concentration (e.g., 100 µg/mL).
-
Subject aliquots of this solution to various stress conditions as outlined in Table 1.
-
At specified time points, withdraw a sample, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the stressed samples alongside a non-stressed control solution.
-
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Primary degradation pathways of this compound.
References
Validation & Comparative
A Comparative Guide to the Analytical Validation of Oxybutynin N-oxide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of Oxybutynin N-oxide, a significant metabolite of the anticholinergic drug Oxybutynin. Given the therapeutic importance of Oxybutynin in treating overactive bladder, robust analytical methods for its metabolites are crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document outlines a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, discusses its suitability for the thermolabile N-oxide metabolite, and presents the metabolic pathway of Oxybutynin.
Comparison of Analytical Techniques
The quantification of drug metabolites in biological matrices necessitates highly sensitive and specific analytical methods. While various techniques exist, LC-MS/MS has emerged as the gold standard, particularly for thermolabile compounds like N-oxides.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity, specificity, and the ability to analyze a wide range of compounds, including those that are not volatile or are thermally unstable.
Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful tool for volatile and thermally stable compounds, GC-MS is generally not suitable for the direct analysis of thermolabile compounds like this compound. The high temperatures employed in the GC inlet can cause the degradation of the N-oxide, leading to inaccurate quantification.
Due to the inherent thermal instability of this compound, a direct, side-by-side comparison of fully validated LC-MS/MS and GC-MS methods is not practical. The focus of this guide is therefore on a validated LC-MS/MS method suitable for the analysis of Oxybutynin and its metabolites, including the N-oxide.
Validated LC-MS/MS Method for Oxybutynin and its Major Metabolite
| Parameter | Oxybutynin | N-desethyloxybutynin |
| Linearity Range | 0.049 - 13.965 ng/mL[1] | 0.249 - 70.255 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.98[1] | > 0.98[1] |
| Limit of Quantification (LOQ) | 0.049 ng/mL[1] | 0.249 ng/mL[1] |
| Accuracy (% Bias) | Within ±15% of nominal values | Within ±15% of nominal values |
| Precision (% RSD) | ≤ 15% | ≤ 15% |
| Recovery | Consistent across the calibration range | Consistent across the calibration range |
| Matrix | Human Plasma[1] | Human Plasma[1] |
Experimental Protocols
LC-MS/MS Method for the Simultaneous Determination of Oxybutynin and N-desethyloxybutynin in Human Plasma[1]
This protocol is adapted from a validated method for the bioequivalence study of Oxybutynin.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 400 µL of human plasma, add internal standards (Deuterated Oxybutynin and N-desethyloxybutynin).
-
Add 100 µL of 0.5M Sodium Hydroxide solution and vortex.
-
Add 2 mL of tert-Butyl Methyl Ether, vortex for 5 minutes, and centrifuge at 4000 rpm for 5 minutes.
-
Freeze the aqueous layer and transfer the organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 400 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Hypurity C18, 100 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and 2 mM Ammonium Acetate (90:10 v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: 3.5 minutes
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: MDS Sciex API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Oxybutynin: m/z 358.2 → 142.2
-
N-desethyloxybutynin: m/z 330.3 → 96.1
-
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
Metabolic Pathway of Oxybutynin
Oxybutynin undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system (CYP3A4). The metabolic pathways include N-deethylation, N-oxidation, and hydroxylation. The N-oxidation pathway leads to the formation of this compound.
Caption: Metabolic pathways of Oxybutynin.
Analytical Workflow for Method Comparison
The following diagram illustrates a logical workflow for comparing analytical methods for a target analyte like this compound, taking into account its known chemical properties.
Caption: Workflow for comparing analytical methods.
References
A Comparative Analysis of Oxybutynin's Primary Metabolites: N-Desethyloxybutynin and the N-Oxide Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two primary metabolic pathways of oxybutynin (B1027): N-deethylation, which produces the active metabolite N-desethyloxybutynin, and N-oxidation, which leads to an inactive product via the unstable intermediate Oxybutynin N-oxide. This analysis is supported by experimental data to inform research and drug development in the field of anticholinergic therapies for overactive bladder and related conditions.
Introduction: The Metabolic Fate of Oxybutynin
Oxybutynin is a widely prescribed anticholinergic agent for the treatment of overactive bladder.[1][2] It exerts its therapeutic effect by antagonizing muscarinic acetylcholine (B1216132) receptors, primarily the M3 subtype, on the detrusor muscle of the bladder, leading to muscle relaxation.[3][4] However, oxybutynin undergoes extensive first-pass metabolism in the liver and gut wall, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][5][6] This metabolism results in the formation of several metabolites, with two major pathways being N-deethylation and N-oxidation.
The N-deethylation pathway yields N-desethyloxybutynin, a pharmacologically active metabolite that significantly contributes to both the therapeutic efficacy and the side-effect profile of the parent drug.[3][6] The N-oxidation pathway produces an unstable intermediate, this compound, which rapidly rearranges into an inactive enamino ketone. This guide will focus on a comparative analysis of the outcomes of these two pathways, with a primary focus on the well-characterized active metabolite, N-desethyloxybutynin.
Metabolic Pathways of Oxybutynin
The metabolic conversion of oxybutynin follows two main routes, as illustrated in the diagram below. The N-deethylation pathway produces the active metabolite, while the N-oxidation pathway leads to an inactive product.
Comparative Pharmacological Profile
This section details the pharmacological activity of N-desethyloxybutynin in comparison to the parent compound, oxybutynin. As this compound is an unstable intermediate leading to an inactive product, its direct pharmacological activity is not a relevant clinical consideration.
Muscarinic Receptor Binding Affinity
N-desethyloxybutynin exhibits a high affinity for muscarinic receptors, comparable to and in some cases greater than oxybutynin. This is particularly evident in the parotid gland, which is strongly associated with the anticholinergic side effect of dry mouth.[7]
| Compound | Tissue/Receptor | pKi | Ki (nM) | Reference(s) |
| Oxybutynin | Human Detrusor | 8.2 | ~6.3 | [7] |
| Human Parotid Gland | 8.5 | ~3.2 | [7] | |
| Human M1 Receptor | - | 1.8 | [8] | |
| Human M2 Receptor | - | 16 | [8] | |
| Human M3 Receptor | - | 1.9 | [8] | |
| N-desethyloxybutynin | Human Detrusor | 8.2 | ~6.3 | [7][9] |
| Human Parotid Gland | 8.7 | ~2.0 | [7][9] | |
| Human M1 Receptor | - | 1.2 | [8] | |
| Human M2 Receptor | - | 21 | [8] | |
| Human M3 Receptor | - | 1.0 | [8] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Functional Antagonism in Bladder Tissue
Functional assays measuring the ability of these compounds to antagonize carbachol-induced contractions in isolated human detrusor muscle show that N-desethyloxybutynin has a potent antimuscarinic effect, similar to that of oxybutynin.[7]
| Compound | Parameter | Value | Reference(s) |
| Oxybutynin | pA2 | 7.8 | [7] |
| N-desethyloxybutynin | pA2 | 7.6 | [7] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater potency.
Comparative Pharmacokinetic Profile
The pharmacokinetic properties of N-desethyloxybutynin are crucial to understanding the overall clinical effects of orally administered oxybutynin. Following oral administration, the plasma concentrations of N-desethyloxybutynin are significantly higher than those of the parent drug.[2][10]
| Parameter | Oxybutynin | N-desethyloxybutynin | Reference(s) |
| Cmax (ng/mL) | 5.4 ± 2.7 | 3.9 ± 2.5 | [11] |
| tmax (hr) | ~1 | ~4 | [11] |
| t1/2 (hr) | ~2-3 (immediate release) | 7.7 ± 5.9 | [2][11] |
| AUCinf (h*ng/mL) | 34.9 ± 17.4 | 51.1 ± 43.1 | [11] |
| Plasma Protein Binding | >99% | >97% | [6] |
Note: These values are approximate and can vary depending on the formulation and patient population.
Experimental Protocols
Muscarinic Receptor Binding Assay (Radioligand Displacement)
This protocol outlines the general procedure for determining the binding affinity of test compounds to muscarinic receptors using a radioligand displacement assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., human bladder detrusor or parotid gland) or cultured cells expressing the desired muscarinic receptor subtype in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in a binding buffer.
-
Assay Incubation: In a multi-well plate, combine the membrane preparation with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled test compound (oxybutynin or N-desethyloxybutynin).
-
Determination of Non-specific Binding: A parallel set of incubations should include a high concentration of a non-radiolabeled antagonist (e.g., atropine) to determine non-specific binding.
-
Separation of Bound and Free Ligand: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Isolated Bladder Smooth Muscle Contractility Assay
This protocol describes the methodology for assessing the functional antagonist activity of test compounds on isolated bladder smooth muscle strips.
Detailed Methodology:
-
Tissue Preparation: Dissect human or animal (e.g., guinea pig) bladder detrusor muscle into longitudinal strips in a cold, oxygenated physiological salt solution (e.g., Krebs solution).
-
Mounting: Mount the muscle strips in organ baths containing warmed (37°C) and aerated (95% O2, 5% CO2) Krebs solution. One end of the strip is attached to a fixed point, and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate under a resting tension until a stable baseline is achieved.
-
Contraction Induction: Induce muscle contraction by adding a muscarinic agonist (e.g., carbachol) to the organ bath in a cumulative concentration-response manner to establish a control curve.
-
Antagonist Incubation: After washing out the agonist, incubate the tissue strips with a fixed concentration of the antagonist (oxybutynin or N-desethyloxybutynin) for a predetermined period.
-
Repeat Agonist Curve: In the presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.
-
Data Analysis: The potency of the antagonist is determined by the rightward shift of the agonist's concentration-response curve. The pA2 value is calculated using a Schild plot analysis, which provides a measure of the antagonist's affinity for the receptor in a functional system.
Signaling Pathway
Both oxybutynin and N-desethyloxybutynin act as competitive antagonists at the M3 muscarinic receptor, which is a Gq-protein coupled receptor. They block the binding of acetylcholine, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction.
Conclusion
The metabolic profile of oxybutynin is a critical determinant of its clinical effects. The N-deethylation pathway produces N-desethyloxybutynin, a potent, active metabolite that contributes significantly to both the therapeutic and adverse effects of the drug. In contrast, the N-oxidation pathway, via the unstable this compound, leads to an inactive metabolite, representing a clearance route without direct pharmacological consequences.
For researchers and drug development professionals, understanding the distinct properties of N-desethyloxybutynin is paramount. Its high affinity for muscarinic receptors, particularly in the parotid gland, highlights its role in dose-limiting side effects such as dry mouth. Strategies to minimize the formation of N-desethyloxybutynin or its systemic exposure, such as the development of transdermal delivery systems, have been a key focus in optimizing oxybutynin therapy. Future research may continue to explore ways to modulate oxybutynin metabolism to enhance its therapeutic index.
References
- 1. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G04BD04 - Oxybutynin [drugsporphyria.net]
- 3. Ditropan (Oxybutynin Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. mdpi.com [mdpi.com]
- 5. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The pharmacokinetics of oxybutynin is unaffected by gender and contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Oxybutynin N-oxide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Oxybutynin N-oxide, a significant metabolite of the anticholinergic agent Oxybutynin. The selection of a robust and validated analytical method is critical for accurate pharmacokinetic and metabolic studies in drug development. This document outlines the experimental protocols and performance characteristics of two prominent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
While direct cross-validation studies for this compound are not extensively published, this guide compiles data from validated methods for similar N-oxide metabolites and the parent compound, Oxybutynin, to present a comparative analysis. The information herein is intended to assist researchers in selecting the most appropriate analytical technique based on the specific requirements of their studies, such as required sensitivity, sample matrix, and available instrumentation.
Experimental Protocols
Detailed methodologies for the quantification of this compound using LC-MS/MS and a proposed HPLC-UV method are presented below. These protocols are based on established bioanalytical methods and adhere to regulatory guidelines for method validation.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, making it the preferred method for the quantification of metabolites present at low concentrations in complex biological matrices.
Sample Preparation (Plasma)
-
To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound and the internal standard would need to be determined through infusion and optimization experiments.
Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) - A Proposed Method
While no specific HPLC-UV methods for the quantification of this compound in biological matrices have been widely reported, a method can be adapted from existing validated HPLC-UV methods for the parent drug, Oxybutynin. This method is generally less sensitive than LC-MS/MS but can be a viable option for in vitro studies or when higher concentrations of the metabolite are expected.
Sample Preparation (In Vitro Metabolism Samples)
-
To a 500 µL aliquot of the in vitro sample, add an appropriate internal standard.
-
Perform liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 rpm for 15 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate (B84403) buffer (pH adjusted). The exact ratio would require optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The UV detection wavelength would need to be optimized for this compound, likely in the range of 200-220 nm.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the typical validation parameters for the LC-MS/MS and the proposed HPLC-UV methods for the quantification of this compound. The values for the LC-MS/MS method are based on established performance for similar N-oxide metabolites, while the values for the HPLC-UV method are extrapolated from methods for the parent compound and represent expected performance.
| Validation Parameter | LC-MS/MS | HPLC-UV (Proposed) |
| Linearity Range | 0.1 - 100 ng/mL | 50 - 5000 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% |
| Limit of Detection (LOD) | ~0.03 ng/mL | ~15 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 50 ng/mL |
| Selectivity/Specificity | High (based on mass-to-charge ratio) | Moderate (potential for co-eluting interferences) |
| Matrix Effect | To be assessed, can be significant | Less susceptible but still requires evaluation |
| Sample Volume | Low (e.g., 100 µL) | Higher (e.g., 500 µL) |
| Throughput | High | Moderate |
Mandatory Visualization
Caption: Workflow for the cross-validation of LC-MS/MS and proposed HPLC-UV methods.
Caption: Major metabolic pathways of Oxybutynin.
A Pharmacokinetic Showdown: Oxybutynin vs. Its N-oxide Metabolite
A comprehensive comparison of the pharmacokinetic profiles of the anticholinergic drug oxybutynin (B1027) and its lesser-known metabolite, oxybutynin N-oxide, reveals significant data gaps for the latter, while extensive research highlights the clinical relevance of another major metabolite, N-desethyloxybutynin (DEO). This guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of their metabolic fates and pharmacokinetic properties.
Oxybutynin is a widely prescribed medication for the treatment of overactive bladder. Its therapeutic effects are, however, often accompanied by anticholinergic side effects such as dry mouth and constipation. These effects are not only attributed to the parent drug but also to its pharmacologically active metabolites. While the N-desethylated metabolite has been the subject of numerous studies, the pharmacokinetic profile of this compound remains largely uncharacterized in humans.
Executive Summary of Pharmacokinetic Parameters
Following oral administration, oxybutynin undergoes extensive first-pass metabolism in the gut wall and liver, resulting in low bioavailability of the parent drug (around 6%) and significantly higher plasma concentrations of its metabolites.[1][2] The primary metabolic pathways are N-deethylation, mediated predominantly by cytochrome P450 3A4 (CYP3A4), and N-oxidation.[3][4]
The N-deethylated metabolite, N-desethyloxybutynin (DEO), is pharmacologically active and its plasma levels can be 5 to 12 times greater than that of oxybutynin after oral ingestion.[1] In contrast, quantitative pharmacokinetic data for this compound in human plasma is scarce in the available scientific literature. While its formation has been identified in vitro and in animal models, its concentration and pharmacokinetic profile in humans have not been well-established.[5] One study has suggested that a rearranged product of this compound is devoid of antimuscarinic activity.[5]
The following table summarizes the key pharmacokinetic parameters for oxybutynin and its major active metabolite, N-desethyloxybutynin, based on data from various clinical studies.
| Pharmacokinetic Parameter | Oxybutynin (Oral Immediate-Release) | N-desethyloxybutynin (DEO) (from Oral Oxybutynin) | Oxybutynin (Transdermal Patch) | N-desethyloxybutynin (DEO) (from Transdermal Oxybutynin) |
| Time to Peak (Tmax) | < 1 hour[2] | Parallels oxybutynin[6] | 48 hours | Parallels oxybutynin |
| Elimination Half-Life (t½) | ~2 hours[2] | Similar to oxybutynin | Not well defined due to continuous absorption | Not well defined |
| Bioavailability | ~6%[2] | - | - | - |
| Peak Plasma Concentration (Cmax) | ~8 ng/mL (5 mg single dose)[2] | 5-12 times higher than oxybutynin[1] | Lower and more sustained than oral | Significantly lower than oral |
| Area Under the Curve (AUC) | Variable | Significantly higher than oxybutynin | More consistent than oral | Significantly lower than oral |
Metabolic Pathways of Oxybutynin
Oxybutynin undergoes two primary metabolic transformations in the body. The major pathway involves N-deethylation by CYP3A4 enzymes in the liver and gut wall to form N-desethyloxybutynin (DEO). A secondary pathway is N-oxidation, which results in the formation of this compound.[3][5]
Experimental Protocols
In Vitro Metabolism of Oxybutynin in Human Liver Microsomes
This protocol is a generalized procedure based on methodologies described in the literature for studying in vitro drug metabolism.[3][7]
Objective: To determine the in vitro metabolism of oxybutynin and identify the formation of its metabolites, including this compound, using human liver microsomes.
Materials:
-
Oxybutynin hydrochloride
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each incubation will typically contain human liver microsomes (e.g., 0.5 mg/mL protein concentration), phosphate buffer, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding oxybutynin (at various concentrations to study kinetics) to the pre-warmed incubation mixtures.
-
Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified period (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step precipitates the proteins and stops the enzymatic activity.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixtures to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify oxybutynin and its metabolites, including N-desethyloxybutynin and potentially this compound. A reference standard for this compound would be required for accurate quantification.[8]
Clinical Pharmacokinetic Study of Oxybutynin and its Metabolites
This protocol outlines a general design for a clinical study to evaluate the pharmacokinetics of oral oxybutynin, based on common practices in the field.[9][10]
Objective: To determine the pharmacokinetic profile of oxybutynin and its major metabolites (N-desethyloxybutynin and, if analytically feasible, this compound) in healthy human volunteers after single and multiple oral doses.
Study Design:
-
Type: Open-label, single-center, pharmacokinetic study.
-
Subjects: A cohort of healthy adult volunteers (e.g., 18-45 years old) providing written informed consent.
-
Dosing:
-
Single Dose Phase: Administration of a single oral dose of immediate-release oxybutynin (e.g., 5 mg) after an overnight fast.
-
Multiple Dose Phase: Administration of oral immediate-release oxybutynin (e.g., 5 mg) every 8 hours for a specified number of days to reach steady-state.
-
Procedure:
-
Screening: Potential subjects undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.
-
Dosing and Blood Sampling (Single Dose):
-
Subjects receive a single oral dose of oxybutynin with a standardized volume of water.
-
Serial blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Dosing and Blood Sampling (Multiple Dose):
-
After a washout period, subjects receive multiple doses of oxybutynin to achieve steady-state concentrations.
-
On the last day of dosing, serial blood samples are collected over a dosing interval to characterize steady-state pharmacokinetics.
-
-
Plasma Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -80°C) until analysis.
-
Bioanalytical Method: Plasma concentrations of oxybutynin and its metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11][12]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ for both the parent drug and its metabolites.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. The pharmacokinetics of oxybutynin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro cytochrome P450 dependent metabolism of oxybutynin to N-deethyloxybutynin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of oxybutynin and its N-desethyl metabolite in plasma, and its application to pharmacokinetic studies in young, elderly and frail elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]
- 8. Oxybutynin-N-Oxide | Axios Research [axios-research.com]
- 9. researchgate.net [researchgate.net]
- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 11. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jchps.com [jchps.com]
A Comparative Analysis of Oxybutynin N-oxide Formation: In-Vitro vs. In-Vivo
A comprehensive examination of the metabolic N-oxidation of oxybutynin (B1027) reveals distinct quantitative and qualitative differences between in-vitro and in-vivo systems. While both environments facilitate the formation of Oxybutynin N-oxide, the extent of this metabolic pathway and the influencing factors present a nuanced picture for researchers in drug development.
Oxybutynin, a widely prescribed anticholinergic agent for the treatment of overactive bladder, undergoes extensive metabolism in the body. One of the key metabolic routes is N-oxidation, resulting in the formation of this compound. Understanding the dynamics of this transformation is crucial for predicting the drug's efficacy, potential side effects, and drug-drug interactions. This guide provides a comparative analysis of the in-vitro and in-vivo formation of this metabolite, supported by experimental data and detailed protocols.
Quantitative Comparison of this compound Formation
A direct quantitative comparison of the formation of this compound in in-vitro and in-vivo settings is challenging due to the inherent differences in the complexity of the systems. In-vitro assays, typically utilizing liver microsomes, provide a controlled environment to study the kinetics of specific enzymatic reactions. In contrast, in-vivo studies in animal models and humans reflect the integrated outcome of absorption, distribution, metabolism, and excretion (ADME) processes.
One study that revisited the metabolic fate of oxybutynin highlighted that N-oxidation is a significant clearance pathway following oral administration in rats.[1][2] The research, which analyzed incubations with rat and human liver fractions (in-vitro) and measured plasma and urine samples from rats (in-vivo), confirmed the presence of this compound in both settings.[1][2] An earlier investigation also identified this compound as one of the two major primary oxidation products in rat liver microsomes, underscoring its importance in in-vitro metabolism.[3]
| Parameter | In-Vitro Formation (Liver Microsomes) | In-Vivo Formation (Oral Administration) | Key Findings |
| Metabolite Identified | This compound | This compound | Confirmed as a metabolite in both systems.[1][3] |
| Primary System | Rat and Human Liver Microsomes | Rat and Human Subjects | Demonstrates cross-species relevance.[1][4] |
| Enzymatic Contribution | Primarily mediated by Cytochrome P450 (CYP) enzymes, with potential involvement of Flavin-containing Monooxygenases (FMOs).[5] | Complex interplay of gut wall and hepatic enzymes, predominantly CYP3A4.[4] | CYP3A4 is a key enzyme in overall oxybutynin metabolism. The specific contribution of FMOs to N-oxidation requires further investigation. |
| Quantitative Data | Identified as a "major" primary oxidation product in early studies.[3] | N-oxidation participates in the clearance of oxybutynin.[1][2] | Direct quantitative comparison of the extent of formation is not well-documented. |
Experimental Protocols
In-Vitro Metabolism of Oxybutynin in Liver Microsomes
This protocol outlines a general procedure for studying the formation of this compound using liver microsomes.
1. Materials:
-
Oxybutynin hydrochloride
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching and extraction
-
Internal standard for LC-MS/MS analysis
2. Incubation Procedure:
-
Pre-warm a solution of liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.
-
Add oxybutynin to the microsomal suspension to achieve the desired final concentration (e.g., 1-10 µM).
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specified time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Utilize a validated liquid chromatography-tandem mass spectrometry method for the separation and quantification of oxybutynin and its metabolites, including this compound.[6][7][8][9][10]
-
Monitor specific precursor-to-product ion transitions for both the analytes and the internal standard.
In-Vivo Metabolism Study in a Rat Model
This protocol provides a general framework for an in-vivo study to assess the formation of this compound.
1. Animal Model:
-
Male Sprague-Dawley rats are commonly used.
-
Animals should be acclimatized and fasted overnight before dosing.
2. Drug Administration:
-
Administer a single oral dose of oxybutynin hydrochloride dissolved in a suitable vehicle (e.g., water or saline).
3. Sample Collection:
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via a cannulated vessel.
-
Collect urine and feces over a 24 or 48-hour period using metabolic cages.
4. Sample Processing:
-
Process blood samples to obtain plasma.
-
Treat plasma and urine samples with appropriate extraction methods (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the drug and its metabolites.
5. LC-MS/MS Analysis:
-
Quantify the concentrations of oxybutynin and this compound in plasma and urine using a validated LC-MS/MS method.
Metabolic Pathways and Experimental Workflow
The formation of this compound is part of a broader metabolic scheme. The following diagrams illustrate the metabolic pathway and a typical experimental workflow for its investigation.
References
- 1. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Metabolism of Oxybutynin: establishment of desethyloxybutynin and this compound formation in rat liver preparation using deuterium substitution and gas chromatographic mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchps.com [jchps.com]
- 7. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SIMULTANEOUS ESTIMATION AND QUANTIFICATION OF OXYBUTYNIN AND ITS ACTIVE METABOLITE N-DESMETHYL OXYBUTYNINE WITH SENSITIVE HPLC- MS/MS VALIDATED METHODS IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Stability-Indicating Assays for Oxybutynin Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating analytical methods for the quantitative determination of oxybutynin (B1027) in pharmaceutical formulations. The objective is to offer a practical resource for selecting and implementing a suitable analytical method for quality control and stability studies of oxybutynin in bulk drug and dosage forms. The information presented is collated from various validated methods to aid in the development of robust analytical protocols.
Performance Comparison of Validated Methods
The validation of an analytical method is crucial to ensure its reliability for its intended purpose. Key validation parameters as per the International Council for Harmonisation (ICH) guidelines include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). A summary of these parameters from different stability-indicating HPLC methods for oxybutynin is presented below.
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| RP-HPLC Method 1 | 8–12 | 0.999 | 99.05 - 100.40 | < 2 | Not Reported | Not Reported | [1] |
| RP-HPLC Method 2 | Not Specified | > 0.999 | 98 - 102 | < 2 | Not Reported | Not Reported | Not Specified |
| RP-HPLC Method 3 | 2-12 | Not Reported | Not Reported | < 2 | Not Reported | Not Reported | [2][3] |
| RP-HPLC Method 4 | Not Specified | Not Reported | Not Reported | < 2 (Intra-day and Inter-day) | 0.5 | 1.65 | [4] |
| Spectrofluorimetric Method | 10-60 | Not Reported | 100.8 ± 0.69 | 100.36 ± 0.83 (mean precision) | 1.3 | 4.3 | [5] |
| RP-HPLC for Related Substances | Not Specified | > 0.999 | 98-102 | < 2 | Not Reported | Not Reported | Not Specified |
| RP-HPLC (USP Method) | Not Specified | Not Reported | Not Reported | < 2 | 1.48% (as % of test conc.) | 4.93% (as % of test conc.) | [6][7] |
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results. Below is a representative protocol for a stability-indicating RP-HPLC method for oxybutynin analysis.
Representative Stability-Indicating RP-HPLC Method
This method is designed for the quantitative analysis of oxybutynin in bulk drug and extended-release formulations and to separate the active pharmaceutical ingredient from its degradation products.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A liquid chromatograph equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5-µm particle size.[1]
-
Mobile Phase: 0.1M Phosphate Buffer: Acetonitrile (40:60, v/v), with the pH adjusted to 4.5 using orthophosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 203 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of oxybutynin working standard in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linearity range (e.g., 8, 9, 10, 11, and 12 µg/mL).[1]
-
Sample Preparation (from tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of oxybutynin and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.
-
3. Forced Degradation Studies:
To establish the stability-indicating nature of the method, oxybutynin is subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 80°C for 2 hours. Neutralize the solution before injection.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 80°C for 2 hours. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to a temperature of 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
4. Method Validation:
The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, LOD, and LOQ.
Visualizations
Degradation Pathway of Oxybutynin
Oxybutynin undergoes degradation through several pathways, primarily hydrolysis and oxidation. The major degradation products include N-desethyloxybutynin, phenylcyclohexylglycolic acid, and products arising from N-oxidation and subsequent rearrangement.[8][9]
Caption: Proposed degradation pathways of oxybutynin under various stress conditions.
Experimental Workflow for Stability-Indicating Assay
The following diagram illustrates the typical workflow for the development and validation of a stability-indicating assay for oxybutynin formulations.
Caption: Workflow for the development and validation of a stability-indicating assay.
References
- 1. ejpmr.com [ejpmr.com]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. digitalxplore.org [digitalxplore.org]
- 7. researchgate.net [researchgate.net]
- 8. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxybutynin chloride: alterations in drug delivery and improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Impurity Profile of Oxybutynin N-oxide Standards
For researchers, scientists, and professionals in drug development, the quality of reference standards is paramount for accurate analytical results and regulatory compliance. This guide provides a framework for the comparative evaluation of the impurity profile of Oxybutynin (B1027) N-oxide standards from different suppliers. Oxybutynin N-oxide is a potential impurity and metabolite of Oxybutynin, a medication used to treat overactive bladder.[1][2]
This comparison focuses on key analytical methodologies to identify and quantify impurities, ensuring the suitability of the standards for use in pharmaceutical quality control and analytical method development.[3]
Experimental Overview
The evaluation of this compound standards involves a multi-step process, beginning with the procurement of standards and culminating in a detailed comparative analysis of their impurity profiles.
Caption: Experimental workflow for the comparative evaluation of this compound standards.
Comparative Data Summary
The following tables present a hypothetical comparison of this compound standards from three different suppliers (Supplier A, Supplier B, and Supplier C). The data is illustrative and representative of what would be obtained from the experimental protocols outlined below.
Table 1: Purity and Major Impurities by HPLC-UV
| Supplier | Purity (%) | Known Impurity 1 (%) | Known Impurity 2 (%) | Unknown Impurity (%) |
| Supplier A | 99.5 | 0.20 | 0.15 | 0.15 |
| Supplier B | 98.9 | 0.45 | 0.30 | 0.35 |
| Supplier C | 99.8 | 0.05 | 0.05 | 0.10 |
Table 2: Impurity Identification by LC-MS
| Supplier | Impurity 1 (m/z) | Impurity 2 (m/z) | Other Detected Impurities (m/z) |
| Supplier A | 330.3 (N-Desethyloxybutynin) | 358.2 (Oxybutynin) | 374.3 |
| Supplier B | 330.3 (N-Desethyloxybutynin) | 358.2 (Oxybutynin) | 374.3, 344.2 |
| Supplier C | 330.3 (N-Desethyloxybutynin) | 358.2 (Oxybutynin) | None detected above 0.05% |
Table 3: Structural Confirmation by ¹H NMR
| Supplier | Conformance to Expected Structure | Observable Impurity Signals |
| Supplier A | Conforms | Minor signals in aliphatic region |
| Supplier B | Conforms | Multiple minor signals observed |
| Supplier C | Conforms | No significant impurity signals |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical techniques for oxybutynin and related substances.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate and quantify this compound and its potential impurities.
Caption: Workflow for HPLC purity assessment of this compound standards.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) in a gradient elution.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.[4]
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound standard at a concentration of 1 mg/mL in a diluent (e.g., 50:50 acetonitrile:water).
-
Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).
-
-
Data Analysis:
-
The purity of the standard is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Impurities are quantified based on their peak areas relative to the main peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is employed to identify the chemical structures of the impurities detected by HPLC.
-
Chromatographic Conditions:
-
Similar to the HPLC method to ensure comparable retention times.
-
A UPLC (Ultra-High-Performance Liquid Chromatography) system can be used for better resolution and faster analysis times.[8]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
The mass-to-charge ratio (m/z) of each impurity peak is determined.
-
This data is used to propose the molecular formula and structure of the impurities, often aided by fragmentation analysis (MS/MS). For instance, N-Desethyloxybutynin and Oxybutynin have been identified with m/z values of 330.3 and 358.2, respectively.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the structure of the this compound standard and to detect impurities that may not be readily observable by chromatography.
-
Sample Preparation:
-
Dissolve a sufficient amount of the standard (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain well-resolved spectra.
-
Experiment: A standard ¹H NMR experiment is performed.
-
-
Data Analysis:
-
The resulting spectrum is compared to a reference spectrum of this compound.
-
The presence of any unexpected signals may indicate the presence of impurities. The integration of these signals can provide a semi-quantitative estimation of the impurity levels.
-
Conclusion
The selection of a high-quality reference standard is crucial for the accuracy and reliability of pharmaceutical analysis. This guide provides a comprehensive framework for the comparative evaluation of this compound standards. By employing a combination of HPLC, LC-MS, and NMR, researchers can confidently assess the purity and impurity profiles of different standards, ensuring the selection of the most suitable material for their analytical needs. Based on the illustrative data, the standard from Supplier C would be the most suitable due to its higher purity and lower levels of both known and unknown impurities.
References
- 1. synchemia.com [synchemia.com]
- 2. research.uniupo.it [research.uniupo.it]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. ijpba.info [ijpba.info]
- 7. digitalxplore.org [digitalxplore.org]
- 8. Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jchps.com [jchps.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Oxybutynin N-oxide
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Oxybutynin N-oxide, a critical component in advancing pharmaceutical research. Adherence to these protocols is vital for protecting laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on available safety data, this compound should be managed in a well-ventilated area. Personnel must be equipped with the necessary Personal Protective Equipment (PPE) to prevent accidental exposure.
Table 1: Personal Protective Equipment (PPE) and Waste Containment
| Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | NIOSH-approved respirator | Recommended when handling powders or in case of inadequate ventilation. |
| Waste Container | Clearly labeled, sealed, and compatible container | To safely contain the waste material for disposal. |
Step-by-Step Disposal Protocol for this compound
The following procedure is based on established best practices for the disposal of nitrogen-containing organic compounds and related pharmaceutical chemicals. Note: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed disposal instructions.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste as this compound and note any contamination with other chemicals.
-
Segregate the Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. As a non-halogenated organic compound, it should be segregated accordingly.
Step 2: Containerization
-
Select an Appropriate Container: Use a designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure lid.
-
Label the Container: Clearly label the container with "Hazardous Waste" and the full chemical name, "this compound." Include the date of accumulation.
Step 3: Secure for Disposal
-
Seal the Container: Tightly seal the waste container to prevent any leaks or spills.
-
Store Safely: Store the sealed container in a designated satellite accumulation area away from incompatible materials.
Step 4: Professional Disposal
-
Engage a Licensed Waste Management Company: The final disposal of this compound should be conducted by a licensed and qualified hazardous waste management company.
-
Recommended Disposal Method: The preferred method of disposal for similar chemical compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber system. This method ensures the complete destruction of the compound.
-
Regulatory Compliance: Ensure that all disposal activities comply with federal, state, and local regulations for hazardous waste.
Emergency Procedures for Spills
In the event of a spill, follow these steps:
-
Evacuate and Secure the Area: Limit access to the spill area.
-
Ensure Proper Ventilation: Increase ventilation to the area.
-
Wear Appropriate PPE: Don the recommended personal protective equipment before attempting to clean the spill.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid spills, use an inert absorbent material.
-
Clean the Area: Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Dispose of Cleanup Materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Personal protective equipment for handling Oxybutynin N-oxide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Oxybutynin N-oxide, including personal protective equipment (PPE), operational plans, and disposal procedures.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 80976-68-7) was not fully accessible at the time of this writing. The following recommendations are based on the available safety information for the parent compound, Oxybutynin, and the general chemical class of amine oxides. It is crucial to consult the specific SDS provided by your supplier before handling this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure and ensure personal safety when handling this compound, which should be treated as a potent pharmaceutical compound.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Essential to prevent eye contact with the powdered compound, which may cause irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Necessary to prevent skin contact. The parent compound, Oxybutynin, is a skin irritant.[1] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the powder outside of a ventilated enclosure to prevent inhalation, as Oxybutynin is a respiratory irritant.[1] |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound will minimize risks and ensure the integrity of the compound.
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
